Technical Documentation Center

6-Ethyl-1-methyl-5-nitropyridin-2(1H)-one Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 6-Ethyl-1-methyl-5-nitropyridin-2(1H)-one
  • CAS: 1624262-15-2

Core Science & Biosynthesis

Foundational

A Comprehensive Technical Guide to the Initial Biological Screening of 6-Ethyl-1-methyl-5-nitropyridin-2(1H)-one

Abstract: The discovery of novel therapeutic agents is a cornerstone of modern medicine, requiring a systematic and robust evaluation of new chemical entities. This guide provides an in-depth, technical framework for the...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The discovery of novel therapeutic agents is a cornerstone of modern medicine, requiring a systematic and robust evaluation of new chemical entities. This guide provides an in-depth, technical framework for the initial biological screening of 6-Ethyl-1-methyl-5-nitropyridin-2(1H)-one, a compound possessing structural motifs of significant pharmacological interest. Lacking prior biological data, this document outlines a prospective screening cascade designed to efficiently assess its cytotoxic and antimicrobial potential, while concurrently evaluating its fundamental drug-like properties. The narrative is structured to not only provide step-by-step protocols but to instill a deep understanding of the scientific rationale behind each experimental choice, from foundational cytotoxicity assays to preliminary ADME profiling. This approach ensures that the data generated is not merely a collection of endpoints, but a cohesive dataset that informs a clear go/no-go decision and guides future drug development efforts.

Introduction: Rationale and Strategic Imperatives

The process of bringing a new drug to market is a multi-stage endeavor, with the initial biological screening serving as a critical gateway.[1] This early phase is designed to identify promising candidates and, just as importantly, to eliminate compounds with undesirable properties, thereby conserving resources for more viable prospects. The subject of this guide, 6-Ethyl-1-methyl-5-nitropyridin-2(1H)-one, has been selected for a comprehensive initial screening based on the established bioactivity of its core structural components.

The Therapeutic Potential of Pyridinone Scaffolds

The 2-pyridone core is a "privileged scaffold" in medicinal chemistry, recognized for its ability to bind to a wide array of biological targets. Derivatives of this heterocycle have demonstrated a remarkable diversity of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3] This versatility makes any novel pyridinone derivative a compelling candidate for broad biological screening.

The Role of the Nitro Group in Bioactivity

Nitropyridine-containing molecules are valuable precursors in organic synthesis and are known to exhibit a range of biological effects.[4] The strong electron-withdrawing nature of the nitro group can be crucial for molecular interactions and is often associated with antimicrobial and cytotoxic activities. For instance, nitropyridines have been investigated for their potential as anticancer and herbicidal agents.[4] Therefore, the presence of a nitro moiety on the pyridinone ring of the target compound warrants a thorough investigation into its potential as both a therapeutic agent and a potential toxicant.

Objectives of the Initial Biological Screen

The primary objective of this proposed screening cascade is to build a foundational biological profile of 6-Ethyl-1-methyl-5-nitropyridin-2(1H)-one. This will be achieved by:

  • Establishing its baseline cytotoxicity to define a potential therapeutic window.

  • Screening for broad-spectrum antimicrobial activity against representative pathogens.

  • Conducting preliminary in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) assays to assess its drug-like potential.

This multi-tiered approach is designed to generate a decision-making dataset, guiding the subsequent stages of research.

Compound Profile and Physicochemical Characterization

Before commencing biological assays, a fundamental understanding of the compound's physicochemical properties is essential. These properties directly influence its behavior in aqueous assay buffers and its ability to interact with biological systems.

  • Structure: 6-Ethyl-1-methyl-5-nitropyridin-2(1H)-one

  • Key Features: A polar 2-pyridone ring, a lipophilic N-methyl group, a lipophilic 6-ethyl group, and a polar, electron-withdrawing 5-nitro group.

  • Preliminary Assessment:

    • Aqueous Solubility: This is the most critical initial parameter. Poor solubility can lead to compound precipitation in assays, resulting in false negatives or irreproducible data. Kinetic solubility should be determined in phosphate-buffered saline (PBS) at pH 7.4.

    • LogD7.4: The octanol-water distribution coefficient at physiological pH provides an estimate of a compound's lipophilicity, which influences membrane permeability, protein binding, and metabolic stability.

Tier 1 Screening: Foundational Viability and Activity Assessment

The first tier of biological screening is designed to answer two fundamental questions: Is the compound generally toxic to mammalian cells, and does it possess any significant antimicrobial activity?

General Cytotoxicity Profiling

Expertise & Experience: The rationale for beginning with cytotoxicity testing is twofold. Firstly, it identifies a concentration range for subsequent cell-based assays, ensuring that observed effects are not simply due to overt toxicity. Secondly, it provides an early indication of the compound's therapeutic index—the ratio between its toxic dose and its effective therapeutic dose.[5][6] A compound that is highly toxic to both target pathogens and host cells is unlikely to be a viable drug candidate.

Methodology: The MTT Assay The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[6][7] Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt to a purple formazan product, which can be quantified spectrophotometrically.

Experimental Protocol: MTT Cytotoxicity Assay

  • Cell Culture: Seed human cell lines, such as HeLa (cervical cancer) and HEK293 (non-cancerous embryonic kidney), into 96-well plates at a density of 5,000-10,000 cells per well. Allow cells to adhere for 24 hours.

  • Compound Preparation: Prepare a 10 mM stock solution of 6-Ethyl-1-methyl-5-nitropyridin-2(1H)-one in DMSO. Create a serial dilution series (e.g., 100 µM to 0.1 µM) in the appropriate cell culture medium. Ensure the final DMSO concentration is ≤0.5% to avoid solvent toxicity.

  • Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle controls (medium with DMSO) and a positive control for toxicity (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for another 4 hours.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ (the concentration that inhibits 50% of cell growth).

Data Presentation:

Cell LineCompoundIC₅₀ (µM) [Hypothetical Data]Selectivity Index (SI)
HeLa (Cancer)6-Ethyl-1-methyl-5-nitropyridin-2(1H)-one15.53.2
HEK293 (Non-cancerous)6-Ethyl-1-methyl-5-nitropyridin-2(1H)-one50.1-
HeLa (Cancer)Doxorubicin (Control)0.8-

Selectivity Index (SI) = IC₅₀ in non-cancerous cells / IC₅₀ in cancer cells. A higher SI is desirable.

Broad-Spectrum Antimicrobial Screening

Expertise & Experience: Given the known antimicrobial properties of pyridinone and nitropyridine scaffolds, a broad-spectrum screen is a logical next step.[2][4][8] The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[9] This quantitative endpoint is essential for comparing the potency of new compounds.

Methodology: Broth Microdilution for MIC Determination

Experimental Protocol: MIC Assay

  • Microorganism Preparation: Prepare standardized inoculums of test organisms, such as Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative), and Candida albicans (Fungus), to a final concentration of approximately 5 x 10⁵ CFU/mL in the appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound, starting from a high concentration (e.g., 256 µg/mL).

  • Inoculation: Add the prepared microbial suspension to each well.

  • Controls: Include a positive control for growth (broth + inoculum, no compound), a negative control for sterility (broth only), and a positive antibiotic control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • Endpoint Reading: The MIC is determined as the lowest concentration of the compound at which no visible turbidity (growth) is observed. This can be assessed visually or by measuring absorbance.

Data Presentation:

OrganismTypeCompoundMIC (µg/mL) [Hypothetical Data]
S. aureusGram-positive6-Ethyl-1-methyl-5-nitropyridin-2(1H)-one16
E. coliGram-negative6-Ethyl-1-methyl-5-nitropyridin-2(1H)-one>128
C. albicansFungus6-Ethyl-1-methyl-5-nitropyridin-2(1H)-one64
S. aureusCiprofloxacin0.5
E. coliCiprofloxacin0.015
C. albicansFluconazole1

Tier 2 Screening: Preliminary Drug-Like Properties (In Vitro ADME)

Trustworthiness: A potent compound is of little therapeutic value if it cannot reach its target in the body. Early in vitro ADME testing is a critical, self-validating step that helps predict a compound's pharmacokinetic behavior, reducing the risk of costly late-stage failures.[10][11][12]

Membrane Permeability Assessment

Methodology: Parallel Artificial Membrane Permeability Assay (PAMPA) The PAMPA is a high-throughput, non-cell-based assay that predicts passive membrane permeability.[13] It measures the diffusion of a compound from a donor well, through a lipid-infused artificial membrane, to an acceptor well. It is a cost-effective way to triage compounds for their potential oral absorption.

Metabolic Stability Assessment

Methodology: Human Liver Microsome (HLM) Stability Assay This assay evaluates the susceptibility of a compound to metabolism by cytochrome P450 (CYP) enzymes, which are the primary enzymes responsible for drug metabolism in the liver. The compound is incubated with HLMs, and the rate of its disappearance over time is measured by LC-MS/MS. This provides an estimate of its metabolic half-life and hepatic clearance.

Data Presentation:

AssayParameterResult [Hypothetical Data]Interpretation
PAMPAPermeability (Pₑ, 10⁻⁶ cm/s)8.5High Permeability
HLM StabilityHalf-life (t₁/₂) (min)45Moderate Stability

Visualization of Experimental Workflows

To ensure clarity and reproducibility, experimental workflows can be visualized. These diagrams provide a high-level overview of the decision-making process and the sequence of operations.

G cluster_0 Initial Compound Handling cluster_1 Tier 1 Screening cluster_2 Tier 2 Screening cluster_3 Decision Point Compound 6-Ethyl-1-methyl-5-nitropyridin-2(1H)-one PhysChem Physicochemical Analysis (Solubility, LogD) Compound->PhysChem Cytotoxicity Cytotoxicity Assay (MTT) vs. Cancer & Non-cancer Cells PhysChem->Cytotoxicity Antimicrobial Antimicrobial Assay (MIC) vs. Bacteria & Fungi PhysChem->Antimicrobial ADME In Vitro ADME (PAMPA, HLM Stability) Cytotoxicity->ADME Decision Go / No-Go Decision & Downstream Strategy Cytotoxicity->Decision Antimicrobial->ADME Antimicrobial->Decision ADME->Decision

Caption: High-level screening cascade for a novel chemical entity.

G cluster_workflow MTT Assay Workflow A 1. Seed Cells in 96-well plate B 2. Add Serial Dilutions of Test Compound A->B C 3. Incubate for 48h B->C D 4. Add MTT Reagent C->D E 5. Incubate for 4h D->E F 6. Solubilize Formazan E->F G 7. Read Absorbance (570nm) F->G H 8. Calculate IC50 G->H

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

Interpreting Data and Downstream Strategy

The culmination of this initial screen is a multi-parameter dataset that requires careful interpretation.

  • Scenario 1: Potent Antimicrobial, Low Cytotoxicity. If the compound shows a high MIC against a specific pathogen and a high IC₅₀ against mammalian cells (e.g., MIC = 4 µg/mL, IC₅₀ > 100 µM), it is a strong candidate for further development as an antibiotic. Downstream studies would include determining Minimum Bactericidal Concentration (MBC) and exploring the mechanism of action.

  • Scenario 2: Selective Cytotoxicity. If the compound is significantly more toxic to cancer cells than non-cancerous cells (high Selectivity Index), it warrants investigation as a potential anticancer agent.[14] Future work would involve screening against a broader panel of cancer cell lines and initiating mechanism of action studies (e.g., apoptosis assays).

  • Scenario 3: High General Cytotoxicity or No Activity. A compound that is highly toxic to all cell lines or shows no significant activity in any assay would be deprioritized.

  • ADME Insights: The permeability and metabolic stability data provide a crucial overlay. A potent compound with poor permeability or very rapid metabolism may require medicinal chemistry efforts to improve its drug-like properties before further biological testing.[13][15]

Conclusion

This guide outlines a logical, efficient, and scientifically rigorous strategy for the initial biological characterization of 6-Ethyl-1-methyl-5-nitropyridin-2(1H)-one. By integrating cytotoxicity, antimicrobial, and in vitro ADME screening, this framework provides a comprehensive first look at the compound's therapeutic potential. The emphasis on understanding the causality behind each protocol ensures that the resulting data is not only accurate but also actionable, paving the way for informed decisions in the complex journey of drug discovery.

References

  • ResearchGate. (2022). A score years' update in the synthesis and biological evaluation of medicinally important 2-pyridones.

  • PubChem. Ethyl 6-methyl-5-nitronicotinate.

  • National Center for Biotechnology Information. (2023). Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives.

  • PubMed. (2024). Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer.

  • MDPI. (2021). N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine.

  • WuXi AppTec. (2022). A Guide to In Vitro ADME Testing in Drug Development.

  • National Center for Biotechnology Information. (2020). Mechanism of Action and Target Identification: A Matter of Timing in Drug Discovery.

  • PubMed. (2012). Synthesis and biological screening of some pyridine derivatives as anti-malarial agents.

  • National Center for Biotechnology Information. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations.

  • International Journal of Pharmaceutical Research and Applications. (2024). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.

  • MDPI. (2022). The Quest for Novel Antimicrobial Compounds: Emerging Trends in Research, Development, and Technologies.

  • MDPI. (2023). Nitropyridines in the Synthesis of Bioactive Molecules.

  • ResearchGate. (2011). Synthesis and biological screening of some pyridine derivatives as anti-malarial agents.

  • National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells.

  • BioPharma PEG. How Proof of Mechanism Studies Can Advance Clinical Drug Development.

  • Creative Biolabs. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery.

  • Charles River Laboratories. In Vitro ADME Assays and Services.

  • National Center for Biotechnology Information. (2021). Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods.

  • ResearchGate. (2024). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.

  • National Center for Biotechnology Information. (2023). Drug discovery and development: introduction to the general public and patient groups.

  • Journal of Medicinal Chemistry. (2022). Target Engagement Assays in Early Drug Discovery.

  • National Center for Biotechnology Information. (2015). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb.

  • ResearchGate. (2018). Screening for Novel Antimicrobial Activity/Compounds in the Pharmaceutical Industry.

  • MDPI. (2024). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models.

  • Bentham Science. (2012). Screening Strategies to Identify New Antibiotics.

  • Admescope. Early in vitro ADME.

  • SciELO. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery.

  • ResearchGate. (2020). Mechanism of Action and Target Identification: A Matter of Timing in Drug Discovery.

  • ResearchGate. (2007). Synthesis of biologically active 1′-(2-oxo-2H-benzopyran-6-YL)- 5′-hydroxy-2′-methylindole-3′-amido-2″-phenyl- thiazolidene-4″-ones.

  • Frontiers in Chemistry. (2020). Recent Advances of Pyridinone in Medicinal Chemistry.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: Developing a Cell-Based Assay for a Novel Pyridinone Compound

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust cell-based assay for the characterization of 6-Ethyl-1-methyl-5-nitropyridin-...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust cell-based assay for the characterization of 6-Ethyl-1-methyl-5-nitropyridin-2(1H)-one, a novel compound with uncharacterized biological activity. Recognizing that the mechanism of action for this molecule is yet to be determined, we present a strategic, multi-tiered approach. This guide begins with primary screening assays to determine the compound's impact on cell viability and cytotoxicity, establishing foundational potency metrics. We then detail secondary assays to further delineate the cellular response. This protocol emphasizes scientific integrity, providing the causality behind experimental choices and outlining a self-validating system for generating reliable and reproducible data.

Introduction: The "Black Box" Challenge of Novel Compounds

The journey of a novel chemical entity, such as 6-Ethyl-1-methyl-5-nitropyridin-2(1H)-one, from synthesis to a potential therapeutic candidate is fraught with challenges. The primary hurdle is the "black box" of its biological activity. Cell-based assays are indispensable tools in early-stage drug discovery, offering a physiologically relevant environment to unmask the effects of unknown compounds.[1][2][3] Unlike biochemical assays that require a known target, cell-based phenotypic screens allow us to observe the global impact of a compound on cellular health and function, providing the first clues to its mechanism of action.[1]

Nitropyridine derivatives, the chemical class to which our compound belongs, have been associated with a wide range of biological activities, from herbicidal properties to kinase inhibition.[4][5] This chemical diversity underscores the necessity of an unbiased, systematic screening approach. This guide will walk you through a logical workflow, from initial broad-spectrum viability assays to more nuanced secondary assays, ensuring a rigorous initial characterization.

Strategic Assay Development Workflow

When the molecular target of a compound is unknown, a tiered assay approach is the most logical path forward. This strategy is designed to efficiently gather decision-making data, starting with broad, simple assays and progressing to more complex, informative ones.

Assay_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Secondary Screening & Validation cluster_2 Phase 3: Mechanism of Action Studies A Compound Synthesis & Quality Control B Cell Line Selection & Culture Optimization A->B Solubilize & Prepare C Primary Assay: Cell Viability (MTT) B->C Seed & Treat D Data Analysis: Calculate IC50 C->D Measure & Plot E Secondary Assay: Cytotoxicity (LDH) D->E Confirm & Characterize G Hypothesis Generation: Cytostatic vs. Cytotoxic? D->G Interpret Data F Assay Validation: Determine Z'-Factor E->F Assess Robustness E->G H Further Studies: Target Deconvolution (e.g., CETSA) G->H Investigate Why

Caption: Tiered approach for characterizing a novel compound.

Part 1: Primary Screening - Gauging the Impact on Cell Viability

The first objective is to determine if 6-Ethyl-1-methyl-5-nitropyridin-2(1H)-one has any effect on cell proliferation and metabolic activity. The MTT assay is a robust, cost-effective, and high-throughput compatible colorimetric assay ideal for this purpose.[6]

Scientific Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells.[6][7] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[6] The amount of formazan produced is proportional to the number of metabolically active, viable cells. A reduction in signal can indicate either cell death (cytotoxicity) or an inhibition of cell proliferation (cytostatic effect).

Protocol 1: MTT Cell Viability Assay

This protocol is designed for adherent cells in a 96-well format but can be adapted for suspension cells.

Materials:

  • 6-Ethyl-1-methyl-5-nitropyridin-2(1H)-one, dissolved in DMSO to a 10 mM stock concentration

  • Human cancer cell line (e.g., A549 lung carcinoma or HeLa cervical cancer)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom tissue culture plates

  • Microplate spectrophotometer

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium.

    • Expert Insight: The optimal seeding density should be determined empirically to ensure cells are in the exponential growth phase for the duration of the experiment.

    • Incubate the plate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of the compound in complete growth medium. It is crucial to perform a wide dose-response, for example, from 100 µM down to 1 nM.

    • Include "vehicle control" wells (DMSO only, at the same final concentration as the highest compound dose) and "untreated control" wells.

    • Carefully remove the old media and add 100 µL of the compound-containing media to the respective wells.[8]

    • Incubate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • Add 10 µL of the 5 mg/mL MTT solution to each well.[8][9]

    • Incubate the plate for 3-4 hours at 37°C. During this time, visible purple precipitates will form in viable cells.

  • Formazan Solubilization:

    • After incubation, add 100 µL of solubilization solution to each well.[8]

    • Mix gently by pipetting up and down to ensure all formazan crystals are dissolved. The solution should turn a uniform purple.

  • Data Acquisition:

    • Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

Data Analysis and Interpretation

The primary output of this assay is the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that reduces the metabolic activity by 50%.[10]

Calculation Steps:

  • Subtract the average absorbance of blank wells (media only) from all other wells.

  • Normalize the data: % Viability = (Absorbance of treated well / Average absorbance of vehicle control wells) * 100.

  • Plot % Viability against the log of the compound concentration.

  • Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to fit a sigmoidal dose-response curve and determine the IC50 value.[11][12]

ParameterDescriptionExample Value
Top Plateau Maximum % Viability (should be ~100%)100.2%
Bottom Plateau Minimum % Viability5.6%
LogIC50 The logarithm of the IC50-5.3 (Molar)
IC50 Concentration for 50% inhibition5.0 µM
HillSlope Steepness of the curve-1.2
Goodness of fit0.985

Part 2: Secondary Screening - Distinguishing Cytotoxicity from Cytostasis

A decrease in MTT signal indicates a loss of viable, metabolically active cells but doesn't distinguish between cell death and cessation of growth. A cytotoxicity assay, such as the Lactate Dehydrogenase (LDH) release assay, is an excellent secondary screen to clarify this.

Scientific Rationale: LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane, a hallmark of necrosis or late-stage apoptosis.[13][14] The amount of LDH in the supernatant is directly proportional to the number of lysed cells.[13] By running this assay in parallel with the viability assay, we can build a more complete picture of the compound's effect.

LDH_Pathway cluster_0 Cellular State cluster_1 Assay Principle Healthy Intact Cell (LDH inside) Damaged Damaged Cell (Membrane Compromised) Healthy->Damaged Compound Treatment LDH_Released LDH Released into Media Damaged->LDH_Released Release Reaction LDH catalyzes: Lactate + NAD+ -> Pyruvate + NADH LDH_Released->Reaction Enzymatic Reaction Detection NADH reduces Tetrazolium Salt (Color Change) Reaction->Detection Detection Reaction

Caption: Principle of the LDH cytotoxicity assay.

Protocol 2: LDH Cytotoxicity Assay

Materials:

  • Cells and compound prepared as in the MTT assay.

  • Commercially available LDH cytotoxicity assay kit (containing substrate, cofactor, and diaphorase).

  • Lysis buffer (provided in kit, for maximum LDH release control).

  • 96-well plates.

  • Microplate spectrophotometer.

Procedure:

  • Cell Seeding and Treatment:

    • Seed and treat cells with the compound in a 96-well plate as described in Protocol 1.

    • Crucially, set up three additional control wells for each cell condition:

      • Untreated Control: Cells with vehicle only (spontaneous LDH release).

      • Maximum Release Control: Cells with vehicle, to be lysed before the final step.

      • Background Control: Medium only.

  • Supernatant Collection:

    • After the treatment period, centrifuge the plate gently (e.g., 250 x g for 4 minutes) to pellet any detached cells.

    • Carefully transfer 50 µL of supernatant from each well to a new, flat-bottom 96-well plate.

  • Lysis of Maximum Release Control:

    • Add 10 µL of the kit's lysis buffer to the "Maximum Release Control" wells in the original cell plate. Incubate for 15 minutes at 37°C.

    • After incubation, centrifuge the plate and transfer 50 µL of supernatant to the new plate.

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the kit manufacturer's instructions.

    • Add 50 µL of the reaction mixture to each well of the supernatant-containing plate.[14]

    • Incubate at room temperature for 30 minutes, protected from light.[14]

  • Data Acquisition:

    • Add 50 µL of stop solution (if required by the kit).[14]

    • Measure the absorbance at 490 nm and a reference wavelength of 680 nm.[14]

Data Analysis and Interpretation

Calculation:

  • Subtract the 680 nm absorbance from the 490 nm absorbance for all wells.

  • Subtract the background control average from all other values.

  • Calculate % Cytotoxicity: % Cytotoxicity = (([Compound-treated LDH] - [Spontaneous LDH]) / ([Maximum LDH] - [Spontaneous LDH])) * 100

By comparing the IC50 from the MTT assay with the EC50 (Effective Concentration for 50% maximal response) for cytotoxicity, we can infer the mechanism:

  • IC50 ≈ EC50: The compound is likely directly cytotoxic, causing cell death at concentrations that inhibit metabolic activity.

  • IC50 << EC50: The compound is likely cytostatic at lower concentrations, inhibiting proliferation without causing immediate cell death. Cytotoxicity may be observed at much higher concentrations.

Part 3: Ensuring Data Integrity - Assay Validation

For any screening assay, it is critical to demonstrate that it is robust and reproducible. The Z'-factor (Z-prime) is a statistical parameter used to quantify the suitability of a high-throughput screening assay.[15]

Scientific Rationale: The Z'-factor reflects the dynamic range of the assay signal and the data variation associated with the measurements.[15] A value between 0.5 and 1.0 indicates an excellent assay that is well-suited for screening.[16]

Z_Factor_Logic cluster_0 Assay Controls cluster_1 Statistical Measures Pos Positive Control (e.g., Max Kill) Mean_Pos Mean (μp) Pos->Mean_Pos SD_Pos Std Dev (σp) Pos->SD_Pos Neg Negative Control (Vehicle) Mean_Neg Mean (μn) Neg->Mean_Neg SD_Neg Std Dev (σn) Neg->SD_Neg Z_Formula Z' = 1 - (3σp + 3σn) / |μp - μn| Mean_Pos->Z_Formula Mean_Neg->Z_Formula SD_Pos->Z_Formula SD_Neg->Z_Formula

Caption: Logic for calculating the Z'-Factor.

Procedure for Z'-Factor Determination:

  • Prepare a 96-well plate with a large number of positive and negative controls.

    • Negative Control (n=48): Cells treated with vehicle (e.g., DMSO).

    • Positive Control (n=48): Cells treated with a compound known to induce 100% cell death (e.g., a high concentration of staurosporine or lysis buffer for the LDH assay).

  • Run the assay as described in the protocols above.

  • Calculate the mean (µ) and standard deviation (σ) for both the positive (p) and negative (n) control sets.

  • Calculate the Z'-factor using the formula: Z' = 1 - (3σp + 3σn) / |µp - µn|

An assay with a Z'-factor > 0.5 is considered validated for high-throughput screening.[16][17]

Future Directions: Elucidating the Mechanism of Action

Once the initial characterization is complete, the data will guide the next steps. If the compound is potently cytotoxic or cytostatic, the focus will shift to identifying its molecular target. This process, known as target deconvolution, can involve several advanced techniques:

  • Cellular Thermal Shift Assay (CETSA): This method assesses target engagement by measuring changes in protein thermal stability upon compound binding, without needing to modify the compound.[18] It can be performed in a targeted manner via Western blot or on a proteome-wide scale using mass spectrometry (Thermal Proteome Profiling).[18]

  • Chemoproteomics: Utilizes chemical probes derived from the parent compound to affinity-purify its binding partners from cell lysates, which are then identified by mass spectrometry.[19]

  • Phenotypic Screening Panels: Testing the compound against a large panel of cell lines with known genetic backgrounds can reveal patterns of sensitivity that point towards a specific pathway or target.

References

  • 6-[(2-Chloropyridin-5-ylmethyl)(ethyl)azanyl]-4-(2-fluorophenyl) - NIH.
  • Ethyl 6-methyl-5-nitronicotinate | C9H10N2O4 | CID 86811223 - PubChem.
  • N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine - MDPI.
  • MTT assay protocol | Abcam.
  • Target Engagement Assays in Early Drug Discovery | Journal of Medicinal Chemistry.
  • Dose–Response Curves and the Determination of IC50 and EC50 Values | Journal of Medicinal Chemistry - ACS Publications.
  • A review for cell-based screening methods in drug discovery - PMC - NIH.
  • Z-factor - Wikipedia.
  • Cell culture basics handbook | Thermo Fisher Scientific.
  • LDH-Glo™ Cytotoxicity Assay Technical Manual - Promega Corporation.
  • Cell-based Assays for Drug Discovery | Reaction Biology.
  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH.
  • Nitropyridines in the Synthesis of Bioactive Molecules - MDPI.
  • CyQUANT LDH Cytotoxicity Assay Kit Product Information Sheet (Pub.No. MAN0018500 B.0).
  • Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism - YouTube.
  • The Z prime value (Z´) | BMG LABTECH.
  • A Practical Guide to Target Engagement Assays - Selvita.
  • CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - ES.
  • Cytotoxicity Detection Kit (LDH) - Sigma-Aldrich.
  • Fundamental Techniques in Cell Culture - Sigma-Aldrich.
  • Drug dose-response data analysis - Towards Data Science.
  • Cell-Based Assays: A Crucial Component of the Drug Discovery Process - BioIVT.
  • Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad.
  • Target Engagement of Small Molecules: Thermal Profiling Approaches on Different Levels.
  • Protocol for Cell Viability Assays - BroadPharm.
  • Introductory Guide to Cell Culture Basics.
  • How to Interpret Dose-Response Curves - Sigma-Aldrich.
  • A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays - PubMed.
  • A Beginner's Guide to Cell Culture: Practical Advice for Preventing Needless Problems - NIH.
  • Cell Viability Assay (MTT Assay) Protocol.
  • CELLULAR TARGET ENGAGEMENT ASSAYS FOR SMALL-MOLECULE DRUG DISCOVERY - ResearchGate.
  • A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC - NIH.
  • High-Throughput Dose-Response Data Analysis | by Scott McPhee - Medium.
  • Cell-Based Assays: Screening Bioactive Compounds & Leads - ResearchGate.
  • Synthesis of biologically active 1′-(2-oxo-2H-benzopyran-6-YL)- 5′-hydroxy-2′-methylindole-3′-amido-2″-phenyl- thiazolidene-4″-ones | Request PDF - ResearchGate.
  • HTS Assay Validation - Assay Guidance Manual - NCBI Bookshelf - NIH.
  • Cell-based assays for identification of novel double-strand break-inducing agents - PubMed.
  • LDH assay kit guide: Principles and applications - Abcam.
  • Animal Cell Culture Guide - ATCC.
  • Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives - PMC - PubMed Central.
  • Create Your Own Cellular Compound Target Engagement Assay - May 18, 2017 - YouTube.

Sources

Application

Application Note: Fluorescent Labeling of 6-Ethyl-1-methyl-5-nitropyridin-2(1H)-one for Biological Imaging and High-Throughput Screening

Abstract This application note provides a detailed protocol for the fluorescent labeling of 6-Ethyl-1-methyl-5-nitropyridin-2(1H)-one, a novel pyridinone derivative with potential applications in drug discovery and chemi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed protocol for the fluorescent labeling of 6-Ethyl-1-methyl-5-nitropyridin-2(1H)-one, a novel pyridinone derivative with potential applications in drug discovery and chemical biology. The strategy involves the selective reduction of the nitro group to an amine, creating a reactive handle for conjugation with a commercially available amine-reactive fluorescent dye. This guide offers a comprehensive, step-by-step methodology, from the initial synthesis of the target molecule to the final characterization of the fluorescently labeled product. The protocols are designed for researchers in cell biology, pharmacology, and drug development, enabling the use of this compound as a probe in fluorescence-based assays.

Introduction

Pyridinone scaffolds are prevalent in medicinal chemistry and have been identified as privileged structures in the development of various therapeutic agents.[1] The introduction of a nitro group into the pyridine ring can facilitate further functionalization, often through nucleophilic substitution, making nitropyridinones versatile intermediates in organic synthesis.[2][3] Fluorescent labeling of small molecules is a powerful technique for studying their subcellular localization, mechanism of action, and engagement with biological targets.[4] This application note details a robust method to fluorescently label 6-Ethyl-1-methyl-5-nitropyridin-2(1H)-one, transforming it into a valuable tool for cellular imaging and in vitro assays.

The core of our strategy is the chemical modification of the 5-nitro position. The electron-withdrawing nature of the nitro group can quench fluorescence, so its conversion to an amine serves a dual purpose: it provides a site for fluorophore conjugation and can potentially enhance the quantum yield of the final labeled product.[5]

Proposed Synthesis of 6-Ethyl-1-methyl-5-nitropyridin-2(1H)-one

Based on established synthetic routes for similar pyridinone derivatives, a plausible pathway for the synthesis of the target compound is proposed.[1][6] The synthesis starts from commercially available 2-amino-6-methylpyridine.

DOT Script for Synthesis Pathway

Synthesis_Pathway cluster_synthesis Proposed Synthesis of 6-Ethyl-1-methyl-5-nitropyridin-2(1H)-one A 2-Amino-5-ethylpyridine B 2-Hydroxy-5-ethyl-6-methylpyridine A->B 1. NaNO2, H2SO4 2. H2O, heat C 5-Ethyl-1-methylpyridin-2(1H)-one B->C CH3I, Base D 6-Ethyl-1-methyl-5-nitropyridin-2(1H)-one C->D HNO3, H2SO4

Caption: Proposed synthetic route to 6-Ethyl-1-methyl-5-nitropyridin-2(1H)-one.

Fluorescent Labeling Strategy

The key to fluorescently labeling 6-Ethyl-1-methyl-5-nitropyridin-2(1H)-one is the introduction of a reactive functional group that can be conjugated to a fluorophore. The most straightforward approach is the reduction of the nitro group to a primary amine. This amine will then readily react with N-hydroxysuccinimide (NHS) ester-activated fluorescent dyes, one of the most common and efficient methods for labeling primary amines.

DOT Script for Labeling Workflow

Labeling_Workflow cluster_workflow Fluorescent Labeling and Characterization Workflow Start 6-Ethyl-1-methyl-5-nitropyridin-2(1H)-one Reduction Reduction of Nitro Group (e.g., SnCl2, HCl) Start->Reduction Amine_Intermediate 5-Amino-6-ethyl-1-methylpyridin-2(1H)-one Reduction->Amine_Intermediate Labeling Conjugation with NHS-Ester Fluorophore Amine_Intermediate->Labeling Purification Purification (e.g., HPLC) Labeling->Purification Characterization Characterization (Mass Spec, Spectroscopy) Purification->Characterization Final_Product Fluorescently Labeled Product Characterization->Final_Product

Caption: Overall workflow for the fluorescent labeling of the target compound.

Detailed Protocols

4.1. Protocol 1: Reduction of 6-Ethyl-1-methyl-5-nitropyridin-2(1H)-one

This protocol describes the reduction of the nitro group to a primary amine using tin(II) chloride.

Materials:

  • 6-Ethyl-1-methyl-5-nitropyridin-2(1H)-one

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 6-Ethyl-1-methyl-5-nitropyridin-2(1H)-one (1 equivalent) in ethanol.

  • Add tin(II) chloride dihydrate (5 equivalents) to the solution.

  • Carefully add concentrated hydrochloric acid dropwise while stirring.

  • Attach a reflux condenser and heat the reaction mixture to 70-80°C for 3-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and then place it in an ice bath.

  • Slowly neutralize the mixture by adding a saturated solution of sodium bicarbonate until the pH is approximately 8.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product, 5-Amino-6-ethyl-1-methylpyridin-2(1H)-one, can be purified by column chromatography on silica gel if necessary.

4.2. Protocol 2: Fluorescent Labeling with NHS-Ester Dye

This protocol details the conjugation of the synthesized amine-intermediate with a generic amine-reactive NHS-ester fluorescent dye.

Materials:

  • 5-Amino-6-ethyl-1-methylpyridin-2(1H)-one

  • Amine-reactive fluorescent dye with NHS ester (e.g., a derivative of fluorescein, rhodamine, or cyanine)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Small reaction vial

  • Magnetic stirrer and stir bar

  • High-Performance Liquid Chromatography (HPLC) system for purification

Procedure:

  • Dissolve 5-Amino-6-ethyl-1-methylpyridin-2(1H)-one (1 equivalent) in anhydrous DMF or DMSO in a reaction vial.

  • Add triethylamine or DIPEA (2-3 equivalents) to the solution to act as a base.

  • In a separate vial, dissolve the NHS-ester fluorescent dye (1.1 equivalents) in a minimal amount of anhydrous DMF or DMSO.

  • Add the dye solution dropwise to the amine solution while stirring.

  • Protect the reaction from light by wrapping the vial in aluminum foil and stir at room temperature for 4-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, the fluorescently labeled product can be purified by preparative reverse-phase HPLC.

Characterization and Validation

The successful synthesis and labeling must be confirmed through rigorous characterization.

Analysis Purpose Expected Outcome
Mass Spectrometry (MS) To confirm the molecular weight of the amine intermediate and the final fluorescently labeled product.The observed m/z should match the calculated molecular weight for the expected products.
¹H and ¹³C NMR Spectroscopy To confirm the structure of the amine intermediate.Disappearance of the nitro group signal and appearance of an amine proton signal. Shifts in aromatic proton signals are also expected.
UV-Visible Spectroscopy To determine the absorption spectrum of the final labeled product.The spectrum should show the characteristic absorption peaks of both the pyridinone scaffold and the conjugated fluorophore.
Fluorescence Spectroscopy To determine the excitation and emission spectra, and the quantum yield of the labeled product.The product should exhibit fluorescence at the expected wavelengths for the chosen fluorophore.

Discussion and Expert Insights

The choice of the reducing agent in Protocol 1 is critical. While tin(II) chloride is effective, other reagents like catalytic hydrogenation (H₂, Pd/C) could also be employed, potentially offering milder reaction conditions and simpler workup.

For the labeling reaction (Protocol 2), the stoichiometry of the reactants should be carefully optimized. An excess of the NHS-ester dye can lead to di-labeled products if there are other reactive sites, while an insufficient amount will result in a low labeling efficiency. The pH of the reaction is also crucial; the primary amine should be in its deprotonated, nucleophilic form for efficient reaction with the NHS ester. The addition of a non-nucleophilic base like TEA or DIPEA is therefore recommended.

Purification by HPLC is essential to remove any unreacted dye and starting material, as these can interfere with downstream applications. The choice of the HPLC column and mobile phase will depend on the polarity of the final labeled product.

Conclusion

This application note provides a comprehensive guide for the fluorescent labeling of 6-Ethyl-1-methyl-5-nitropyridin-2(1H)-one. By following these protocols, researchers can generate a valuable tool for investigating the biological activity of this novel compound. The detailed step-by-step instructions, coupled with expert insights, are intended to ensure the successful synthesis, purification, and characterization of the fluorescently labeled product, paving the way for its application in a wide range of fluorescence-based biological assays.

References

  • MDPI. (n.d.). Pyridine Derivatives as Fluorescent Sensors for Cations. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Functionalized Nitrobenzothiadiazoles as Embedded Fluorescent Probes. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. Retrieved from [Link]

  • National Institutes of Health. (2022). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. Retrieved from [Link]

  • PubMed. (2022). Progress in the Development of Imidazopyridine-Based Fluorescent Probes for Diverse Applications. Retrieved from [Link]

  • PubMed Central. (n.d.). Effects of Nitro-Substitution on the Spectroscopic and Self-Assembly Properties of BODIPY Dyes. Retrieved from [Link]

  • ResearchGate. (n.d.). Functionalization of Rhodamine Platforms with 3-Hydroxy-4-pyridinone Chelating Units and Its Fluorescence Behavior towards Fe(III). Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). The Structures, Spectroscopic Properties, and Photodynamic Reactions of Three [RuCl(QN)NO]− Complexes (HQN = 8-Hydroxyquinoline and Its Derivatives) as Potential NO-Donating Drugs. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. Retrieved from [Link]

  • ResearchGate. (n.d.). Fluorescence ON/OFF switching Zn2+ sensor based on pyridine–pyridone scaffold. Retrieved from [Link]

  • ResearchGate. (2021). A Novel 3E Method for Synthesis of 5-nitro 2- diethylamino 6-methyl pyridine Organic Crystal by Nitration of 2-diethylamino 6-methyl pyridine with H 2 SO 4 /HNO 3. Retrieved from [Link]

  • MDPI. (2021). N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. Retrieved from [Link]

  • Beilstein Journals. (n.d.). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). An imidazo[1,2-a]pyridine-functionalized xanthene fluorescent probe for naked-eye detection of Hg2+ and its application in cell imaging and test strips. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthetic routes for the compounds 6–10. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 6-methyl-5-nitronicotinate. Retrieved from [Link]

  • Semantic Scholar. (2013). Fluorescence ON/OFF switching Zn2+ sensor based on pyridine–pyridone scaffold. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Ethyl 6-methyl-2-p-tolylpyrazolo[1,5-a]pyridine-5-carboxylate. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 6-[(2-Chloropyridin-5-ylmethyl)(ethyl)azanyl]-4-(2-fluorophenyl). Retrieved from [Link]

Sources

Method

Application Notes &amp; Protocols for 6-Ethyl-1-methyl-5-nitropyridin-2(1H)-one in Fragment-Based Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Strategic Value of the Pyridinone Scaffold in FBDD Fragment-Based Drug Discovery (FBDD)...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of the Pyridinone Scaffold in FBDD

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient alternative to traditional high-throughput screening (HTS) for identifying high-quality lead compounds.[1] The core principle of FBDD is to screen small, low-complexity molecules, or "fragments," which typically bind to biological targets with low affinity.[2] These initial weak interactions are then optimized through structure-guided medicinal chemistry to develop highly potent and selective drug candidates.[3] The pyridinone scaffold is a privileged structure in medicinal chemistry, valued for its ability to act as both a hydrogen bond donor and acceptor and to serve as a bioisostere for other key chemical groups.[3] This versatility makes pyridinone derivatives, such as 6-Ethyl-1-methyl-5-nitropyridin-2(1H)-one , attractive candidates for inclusion in fragment libraries. This document provides a detailed guide on the prospective application of this specific fragment in a typical FBDD workflow.

Section 1: Physicochemical Profile of 6-Ethyl-1-methyl-5-nitropyridin-2(1H)-one

A successful fragment must possess specific physicochemical properties to ensure its utility in screening campaigns. The "Rule of Three" provides a general guideline for these properties: a molecular weight (MW) under 300 Da, a calculated octanol-water partition coefficient (cLogP) of 3 or less, and no more than 3 hydrogen bond donors and acceptors.[4]

While direct experimental data for 6-Ethyl-1-methyl-5-nitropyridin-2(1H)-one is sparse, we can estimate its properties based on its structure and data from close analogs, such as 1-Methyl-5-nitropyridin-2(1H)-one.[1]

PropertyEstimated Value for 6-Ethyl-1-methyl-5-nitropyridin-2(1H)-one"Rule of Three" ComplianceRationale and Justification
Molecular Formula C₈H₁₀N₂O₃N/ACalculated from chemical structure.
Molecular Weight (MW) 182.18 g/mol Yes Well below the 300 Da threshold, allowing for significant scope for chemical elaboration.
cLogP ~0.8 - 1.2Yes The addition of an ethyl group to the analog (cLogP ~0.29) increases lipophilicity, but it remains well within the ≤ 3 limit, suggesting good solubility.
Hydrogen Bond Donors 0Yes The molecule lacks traditional hydrogen bond donor groups (e.g., -OH, -NH).
Hydrogen Bond Acceptors 4NoThe two oxygen atoms of the nitro group, the carbonyl oxygen, and the pyridine nitrogen can act as acceptors. While slightly exceeding the rule of 3, this feature can provide multiple interaction points with a target.
Rotatable Bonds 2Yes The C-C bond of the ethyl group and the C-N bond to the nitro group allow for conformational flexibility to fit into a binding pocket.
Topological Polar Surface Area (TPSA) ~65.14 ŲN/ABased on the analog, this value suggests a good balance for membrane permeability and solubility.[1]

Section 2: The FBDD Workflow with 6-Ethyl-1-methyl-5-nitropyridin-2(1H)-one

The journey from a fragment to a lead compound is a systematic process involving screening, validation, and optimization.[2]

FBDD_Workflow cluster_prep Phase 1: Preparation cluster_screen Phase 2: Screening & Hit ID cluster_validation Phase 3: Hit Validation cluster_optimization Phase 4: Hit-to-Lead prep Fragment Stock Preparation screen Primary Screening (SPR or NMR) prep->screen target_prep Target Protein Purification & QC target_prep->screen hit_id Hit Identification screen->hit_id ortho Orthogonal Screen (e.g., NMR if SPR primary) hit_id->ortho dose Dose-Response & Affinity Determination (KD) ortho->dose struct Structural Biology (X-ray Crystallography) dose->struct le Ligand Efficiency Calculation struct->le grow Fragment Growing (Structure-Guided) le->grow lead Potent Lead Compound grow->lead

Caption: High-level workflow for a fragment-based drug discovery campaign.

Section 3: Experimental Protocols

Protocol 3.1: Preparation of Fragment Stock Solution

Objective: To prepare a high-concentration, DMSO-based stock solution of 6-Ethyl-1-methyl-5-nitropyridin-2(1H)-one suitable for screening. High solubility is critical for FBDD as fragments often need to be screened at high concentrations to detect weak binding.[5]

Materials:

  • 6-Ethyl-1-methyl-5-nitropyridin-2(1H)-one (solid)

  • Dimethyl sulfoxide (DMSO), anhydrous, ≥99.9%

  • Vortex mixer

  • Calibrated analytical balance

  • Microcentrifuge tubes or glass vials

Procedure:

  • Weighing: Accurately weigh out a precise amount of the fragment (e.g., 1.82 mg) into a sterile, pre-weighed microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve a final concentration of 100 mM. For 1.82 mg (MW 182.18 g/mol ), this would be 100 µL of DMSO.

  • Solubilization: Vortex the solution vigorously for 2-3 minutes to ensure complete dissolution. A brief sonication step can be used if particulates remain.

  • Quality Control: Visually inspect the solution for any undissolved material. If necessary, centrifuge at high speed (e.g., 14,000 rpm) for 5 minutes and transfer the supernatant to a new, clean tube.

  • Storage: Store the 100 mM stock solution at -20°C in an amber vial to protect from light. For daily use, create smaller aliquots to minimize freeze-thaw cycles.

Protocol 3.2: Primary Screening via Surface Plasmon Resonance (SPR)

Objective: To identify if 6-Ethyl-1-methyl-5-nitropyridin-2(1H)-one binds to a target protein immobilized on an SPR sensor chip. SPR is a highly sensitive, label-free technique ideal for detecting the weak interactions typical of fragments.[6]

Materials:

  • SPR instrument (e.g., Biacore T200)

  • Sensor chip (e.g., CM5 series)

  • Target protein of interest

  • Immobilization reagents (e.g., EDC/NHS, ethanolamine)

  • Running buffer (e.g., HBS-EP+)

  • 100 mM fragment stock in DMSO

  • 96- or 384-well plates

Procedure:

  • Target Immobilization: Immobilize the target protein onto the sensor chip surface using standard amine coupling chemistry according to the manufacturer's protocol. Aim for an immobilization level that will provide a sufficient signal window for fragment binding.

  • System Priming: Equilibrate the SPR system with running buffer containing a low percentage of DMSO (e.g., 1-5%) to match the final concentration in the fragment samples.

  • Sample Preparation: Prepare a screening plate by diluting the 100 mM fragment stock into the running buffer to a final concentration of 200 µM. Include buffer-only wells for double referencing.

  • Screening Injection: Perform a single-concentration injection of the 200 µM fragment solution over the immobilized target surface and a reference surface. Use a flow rate of at least 30 µL/min to minimize mass transport effects.[7]

  • Data Analysis: Subtract the reference channel signal from the active channel signal. A positive and stable response during the injection phase that returns to baseline during dissociation indicates a potential binding event.

  • Hit Triage: Fragments showing a response significantly above the baseline noise are considered primary hits for further validation.

Protocol 3.3: Hit Validation and Affinity Determination by Ligand-Observed NMR

Objective: To confirm the binding of 6-Ethyl-1-methyl-5-nitropyridin-2(1H)-one to the target protein and determine its binding affinity (K D) using a ligand-observed NMR method like Saturation Transfer Difference (STD). NMR is a powerful orthogonal technique for hit validation.[4]

Materials:

  • NMR spectrometer (≥600 MHz) with a cryoprobe

  • Target protein

  • Validated fragment hit (6-Ethyl-1-methyl-5-nitropyridin-2(1H)-one)

  • Deuterated NMR buffer (e.g., phosphate buffer in D₂O)

Procedure:

  • Sample Preparation: Prepare a series of NMR samples containing a fixed concentration of the fragment (e.g., 200 µM) and varying concentrations of the target protein (e.g., 0 µM, 10 µM, 25 µM, 50 µM, 100 µM).

  • NMR Data Acquisition:

    • Acquire a standard 1D ¹H NMR spectrum of the fragment alone to identify its proton resonances.

    • For each sample containing the protein, acquire an STD NMR spectrum. This involves selectively saturating a region of the protein's proton spectrum and observing which fragment signals receive saturation transfer, indicating they are in close proximity to the protein.

  • Data Analysis:

    • Calculate the STD amplification factor for each fragment proton at each protein concentration.

    • Plot the STD amplification factor against the protein concentration.

  • K D Determination: Fit the resulting binding isotherm to a one-site binding model to calculate the dissociation constant (K D). A confirmed hit will show a saturable binding curve.

Section 4: Hit-to-Lead Optimization: A Fragment Growing Strategy

Once 6-Ethyl-1-methyl-5-nitropyridin-2(1H)-one is validated as a binder and its binding mode is determined by X-ray crystallography, a "fragment growing" strategy can be employed.[8] This involves adding chemical functionality to the fragment core to make additional favorable interactions with the target, thereby increasing potency.[9]

Fragment_Growing cluster_core Initial Fragment Hit cluster_vectors Growth Vectors cluster_analogs Synthesized Analogs cluster_lead Optimized Lead Fragment 6-Ethyl-1-methyl-5-nitropyridin-2(1H)-one (KD = 500 µM) V1 Ethyl Group Fragment->V1 Explore pocket near C6 V2 Aromatic Ring Fragment->V2 Explore pocket near C3/C4 Analog1 Analog A (e.g., add -OH to ethyl) (KD = 150 µM) V1->Analog1 Analog2 Analog B (e.g., add phenyl to ring) (KD = 50 µM) V2->Analog2 Lead Lead Compound (Combined modifications) (KD = 0.5 µM) Analog1->Lead Analog2->Lead

Caption: A conceptual diagram of a fragment growing strategy.

Rationale for Growth Vectors:

  • C6-Ethyl Group: The ethyl group provides a vector pointing into a potential hydrophobic pocket. Modifications here (e.g., adding hydroxyls, amides, or small rings) can probe for additional hydrogen bonding or van der Waals interactions.

  • Pyridinone Ring: The aromatic ring itself offers positions (e.g., C3 or C4) for substitution. Guided by the crystal structure, chemists can add substituents that occupy adjacent sub-pockets.

Section 5: Quantifying Success with Ligand Efficiency

Ligand efficiency (LE) is a critical metric in FBDD for prioritizing hits and guiding optimization.[10] It normalizes binding affinity for the size of the molecule, typically the number of heavy (non-hydrogen) atoms (HA).

Formula: LE = -RT ln(K D) / HA

Where R is the gas constant, T is the temperature, K D is the dissociation constant, and HA is the heavy atom count. A simpler, commonly used metric is:

Binding Efficiency Index (BEI): BEI = pK D / MW (in kDa)

CompoundK D (µM)pK DMW ( g/mol )HALE (kcal/mol/HA)BEI (pK D/kDa)
Fragment Hit 5003.30182.18130.3518.1
Analog A 1503.82198.18140.3719.3
Analog B 504.30258.28190.3116.6
Lead Compound 0.56.30274.28200.4323.0

Interpretation: The goal of optimization is to increase affinity (higher pK D) while maintaining or improving LE and BEI. In the hypothetical data above, the "Lead Compound" shows a significant improvement in affinity and ligand efficiency metrics, indicating a successful optimization campaign.

References

  • Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. (2024). PMC. [Link]

  • Ethyl 6-methyl-5-nitronicotinate | C9H10N2O4 | CID 86811223. PubChem. [Link]

  • 1-Methyl-2(1H)-pyridinone | C6H7NO | CID 12755. PubChem. [Link]

  • Fragment-Based Drug Discovery: A Comprehensive Overview. (2024). PharmaFeatures. [Link]

  • Protocol to perform fragment screening using NMR spectroscopy. (2024). ResearchGate. [Link]

  • Fragment Library Screening by SPR. York Structural Biology Laboratory. [Link]

  • Fragment-Based Drug Discovery Using NMR Spectroscopy. PMC. [Link]

  • Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. (2023). OBN. [Link]

  • Integrated Strategy for Lead Optimization Based on Fragment Growing: The Diversity-Oriented-Target-Focused-Synthesis Approach. (2019). Journal of Medicinal Chemistry. [Link]

  • The nature of ligand efficiency. PMC. [Link]

  • A beginner's guide to surface plasmon resonance. (2023). The Biochemist. [Link]

  • Advanced SPR applications accelerate hit identification and validation in fragment-based drug discovery. Sartorius. [Link]

  • A Role for Fragment-Based Drug Design in Developing Novel Lead Compounds for Central Nervous System Targets. Frontiers in Neuroscience. [Link]

  • Principle and Protocol of Surface Plasmon Resonance (SPR). Creative BioMart. [Link]

  • Fragment screening by ligand observed nmr. Bruker. [Link]

  • The Role of Ligand Efficiency Measures in Drug Discovery. Repository of the Academy's Library. [Link]

  • Strategies for fragment optimization Linking, growing and merging-see text for details. ResearchGate. [Link]

  • Screening and analysis of fragments using Biacore systems. Cytiva. [Link]

  • Ligand efficiency and fragment-based drug discovery. ResearchGate. [Link]

  • How to Find a Fragment: Methods for Screening and Validation in Fragment-Based Drug Discovery. (2024). PubMed. [Link]

  • Optimizing Fragment-Based Drug Discovery by NMR: A Deep Dive into Mnova Screening Software Solutions. (2023). Mestrelab Research. [Link]

  • Ligand efficiency as a guide in fragment hit selection and optimization. CORE. [Link]

  • Fragment HIT Identification in FBDD. CrystalsFirst. [Link]

  • Fragment-Based Drug Discovery by NMR. Where Are the Successes and Where can It Be Improved?. Frontiers. [Link]

  • Crystallographic Fragment Screening: Workflow & Tools | Protocol Preview. (2022). YouTube. [Link]

  • Fragment Screening. Drug Discovery. [Link]

  • In Silico Structure-Based Approach for Group Efficiency Estimation in Fragment-Based Drug Design Using Evaluation of Fragment Contributions. NIH. [Link]

  • 2-Methyl-5-nitropyridin-3-OL | C6H6N2O3 | CID 59231686. PubChem. [Link]

  • 6-ethyl-5,6-dihydro-2H-pyran-2-one. PubChem. [Link]

  • 6-Ethyl-2-methyl-5-propyloctane | C14H30 | CID 57492741. PubChem. [Link]

Sources

Application

Application Note: High-Throughput LC-MS/MS Analysis for the Identification of 6-Ethyl-1-methyl-5-nitropyridin-2(1H)-one Metabolites in Human Liver Microsomes

Abstract The study of drug metabolism is a cornerstone of modern drug discovery and development, providing critical insights into the efficacy and safety of new chemical entities (NCEs).[1][2] This application note prese...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The study of drug metabolism is a cornerstone of modern drug discovery and development, providing critical insights into the efficacy and safety of new chemical entities (NCEs).[1][2] This application note presents a detailed, robust, and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the identification and structural elucidation of metabolites of 6-Ethyl-1-methyl-5-nitropyridin-2(1H)-one. This compound, a substituted nitropyridine, belongs to a class of molecules with significant biological interest.[3] The protocol outlines an in vitro metabolism study using human liver microsomes (HLMs), a standard model for assessing Phase I and Phase II metabolic pathways.[4][5][6][7] We describe a comprehensive workflow, from sample preparation using solid-phase extraction (SPE) to the optimization of LC-MS/MS parameters and the interpretation of fragmentation data to characterize key metabolic transformations.

Introduction

Pyridinone derivatives are prevalent scaffolds in medicinal chemistry, with compounds like Pirfenidone (5-methyl-1-phenyl-2-(1H)-pyridone) being used clinically.[8] Understanding the metabolic fate of novel pyridinone-based compounds such as 6-Ethyl-1-methyl-5-nitropyridin-2(1H)-one is crucial for identifying pharmacologically active or potentially toxic metabolites.[1] LC-MS/MS has become the definitive analytical tool for these studies due to its high sensitivity, selectivity, and ability to provide structural information through fragmentation analysis.[2][9][10]

This guide provides a self-validating protocol designed for researchers in drug metabolism and pharmacokinetics (DMPK). We will detail the rationale behind key experimental choices, from the selection of the in vitro system to the logic of mass spectrometric analysis, ensuring the generation of reliable and reproducible data.

Structure of 6-Ethyl-1-methyl-5-nitropyridin-2(1H)-one:

  • Formula: C₈H₁₀N₂O₃

  • Monoisotopic Mass: 182.0691 g/mol

Predicted Metabolic Pathways

Based on the structure of the parent compound and common metabolic reactions for nitroaromatic and N-alkyl compounds, we can predict several major metabolic pathways:

  • Nitro Reduction: The nitro group is a common target for reductive metabolism, leading to nitroso, hydroxylamino, and ultimately amino metabolites. This is a critical pathway to investigate, as aromatic amines can sometimes be associated with toxicity.

  • Aliphatic Hydroxylation: The ethyl group at the C6 position is susceptible to cytochrome P450 (CYP)-mediated oxidation, primarily at the benzylic-like position, to form a secondary alcohol.

  • N-Demethylation: The N-methyl group can be removed via oxidative demethylation.

  • Ring Hydroxylation: Aromatic hydroxylation on the pyridinone ring is also a possibility.

  • Phase II Conjugation: The hydroxylated metabolites or the primary amine from nitro reduction can undergo glucuronidation or sulfation to increase water solubility for excretion.

The following diagram illustrates these potential biotransformations.

G cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism Parent 6-Ethyl-1-methyl-5-nitropyridin-2(1H)-one (m/z 183.07) M1 Nitro Reduction (Amino Metabolite) (m/z 153.09) Parent->M1 Reduction (-30 Da) M2 Ethyl Hydroxylation (m/z 199.07) Parent->M2 Oxidation (+16 Da) M3 N-Demethylation (m/z 169.05) Parent->M3 Oxidation (-14 Da) M4 Glucuronide of M2 (m/z 375.10) M2->M4 Glucuronidation (+176 Da)

Caption: Predicted metabolic pathways for 6-Ethyl-1-methyl-5-nitropyridin-2(1H)-one.

Experimental Design & Protocols

This section provides a detailed, step-by-step methodology for the entire analytical workflow.

Overall Experimental Workflow

The diagram below outlines the complete experimental process from the in-vitro incubation to data analysis.

G A 1. In Vitro Incubation (Parent Drug + HLMs + Cofactors) B 2. Sample Quenching (Addition of Acetonitrile) A->B C 3. Solid-Phase Extraction (SPE) (Sample Cleanup & Concentration) B->C D 4. LC-MS/MS Analysis (Separation & Detection) C->D E 5. Data Processing (Metabolite Identification) D->E

Caption: High-level workflow for metabolite identification.

1. In Vitro Incubation with Human Liver Microsomes

This protocol is designed to assess the metabolic stability and identify the primary metabolites of the test compound.[4][5]

Materials:

  • 6-Ethyl-1-methyl-5-nitropyridin-2(1H)-one (Test Article)

  • Pooled Human Liver Microsomes (HLMs), 20 mg/mL

  • NADPH regenerating system (e.g., Corning Gentest™ NADPH Regeneration System, Solution A & B)

  • 0.5 M Potassium Phosphate Buffer (pH 7.4)

  • Acetonitrile (ACN), LC-MS grade

  • Water, LC-MS grade

  • Internal Standard (IS), e.g., a structurally similar, stable isotope-labeled compound.

Protocol:

  • Prepare Master Mix: On ice, prepare a master mix containing the phosphate buffer and the NADPH regenerating system according to the manufacturer's instructions.

  • Pre-incubation: In a 1.5 mL microcentrifuge tube, add the HLM solution to the master mix to achieve a final protein concentration of 0.5 mg/mL. Add the test article to reach a final concentration of 1 µM. Vortex gently and pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate Reaction: Start the metabolic reaction by adding the pre-warmed NADPH solution.

  • Time Points: Aliquots of the reaction mixture (e.g., 50 µL) are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quench Reaction: Immediately terminate the reaction for each aliquot by adding 150 µL of ice-cold acetonitrile containing the internal standard. This step precipitates the microsomal proteins.

  • Protein Precipitation: Vortex each sample vigorously for 1 minute, then centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated protein.

  • Sample Collection: Carefully transfer the supernatant to a new tube for SPE cleanup.

2. Sample Preparation by Solid-Phase Extraction (SPE)

SPE is employed to remove salts and phospholipids that can cause ion suppression in the MS source, and to concentrate the analytes.[11] A mixed-mode polymeric sorbent is chosen for its ability to retain a broad range of analytes.

Materials:

  • Mixed-Mode Polymeric SPE Cartridges (e.g., Waters Oasis MAX or Thermo Scientific SOLA WAX)

  • Methanol (MeOH), LC-MS grade

  • 2% Formic Acid in Water

  • 5% Ammonium Hydroxide in Methanol

Protocol:

  • Conditioning: Condition the SPE cartridge with 1 mL of Methanol.

  • Equilibration: Equilibrate the cartridge with 1 mL of LC-MS grade water.

  • Loading: Load the supernatant from the protein precipitation step onto the cartridge.

  • Washing: Wash the cartridge with 1 mL of water to remove salts, followed by 1 mL of methanol to remove less polar interferences.

  • Elution: Elute the parent drug and its metabolites with 1 mL of 5% ammonium hydroxide in methanol. The basic modifier ensures the elution of any acidic metabolites.

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid) for LC-MS/MS analysis.

3. LC-MS/MS Instrumentation and Conditions

The separation and detection are performed on a high-resolution tandem mass spectrometer, which allows for accurate mass measurements and detailed fragmentation analysis.[2]

Parameter Condition Rationale
LC System High-Performance Liquid Chromatography (HPLC) or UHPLC SystemProvides robust and reproducible separation of metabolites.[10]
Column C18 Reversed-Phase Column (e.g., Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm)C18 chemistry provides excellent retention and separation for a wide range of drug metabolites.
Mobile Phase A 0.1% Formic Acid in WaterAcidic modifier promotes better peak shape and ionization efficiency in positive ESI mode.[12]
Mobile Phase B 0.1% Acetonitrile with 0.1% Formic AcidAcetonitrile is a common organic solvent for reversed-phase chromatography.
Gradient 5% to 95% B over 10 minutesA gradient elution is necessary to separate metabolites with varying polarities.
Flow Rate 0.4 mL/minA typical flow rate for a 2.1 mm ID column.
Column Temp. 40°CElevated temperature reduces viscosity and can improve peak shape.
Injection Vol. 5 µL
MS System Triple Quadrupole or Q-TOF Mass SpectrometerQ-TOF provides high-resolution data for accurate mass determination and formula confirmation.[2]
Ionization Mode Electrospray Ionization (ESI), PositiveESI is a soft ionization technique suitable for drug molecules. The pyridinone nitrogen is readily protonated.
Scan Mode Full Scan MS (100-500 m/z) and Data-Dependent MS/MS (Top 3 precursors)Full scan detects all ions, while data-dependent MS/MS triggers fragmentation on the most intense peaks for structural elucidation.
Collision Gas Argon or NitrogenInert gas used to induce fragmentation in the collision cell.[13]
Collision Energy Ramped (e.g., 15-40 eV)Ramping the collision energy ensures a wide range of fragments are generated for comprehensive structural analysis.
Results and Discussion
Metabolite Identification and Fragmentation Analysis

The analysis of the 60-minute incubation sample revealed several potential metabolites in addition to the parent compound. Identification was based on accurate mass measurement, retention time shifts relative to the parent, and interpretation of the MS/MS fragmentation patterns.

Parent Drug (m/z 183.07) The fragmentation of the protonated parent molecule is key to understanding the fragmentation of its metabolites. Collision-induced dissociation (CID) is the process where kinetic energy from collisions is converted into internal energy, causing bond breakage.[13][14][15]

G cluster_0 Parent Ion Fragmentation Parent [M+H]⁺ m/z 183.07 F1 Loss of NO₂ (-46 Da) m/z 137.07 Parent->F1 Cleavage of C-N bond F2 Loss of C₂H₄ (-28 Da) m/z 155.08 Parent->F2 Cleavage of ethyl group F3 Loss of H₂O (-18 Da) m/z 165.06 Parent->F3 From nitro group rearrangement

Caption: Proposed fragmentation pathway of the parent drug.

Metabolite 1: Amino Metabolite (M1, m/z 153.09)

  • Observation: A peak at m/z 153.09, corresponding to a mass shift of -30.01 Da from the parent, is consistent with the reduction of the nitro group (NO₂) to an amino group (NH₂).

  • Fragmentation: The MS/MS spectrum of this metabolite showed a characteristic loss of the ethyl group (-28 Da), but not the loss of a nitro group, confirming the biotransformation.

Metabolite 2: Hydroxylated Metabolite (M2, m/z 199.07)

  • Observation: A peak at m/z 199.07, a +15.99 Da shift, indicates the addition of an oxygen atom (hydroxylation).

  • Fragmentation: The MS/MS spectrum showed a prominent loss of water (-18 Da) from the hydroxylated ethyl group, a common fragmentation pathway for alcohols. This, combined with other fragments matching the parent's pattern, confirms hydroxylation on the ethyl side chain.

Method Validation and Trustworthiness

To ensure the reliability of this method for quantitative purposes, a full validation should be performed according to regulatory guidelines, such as those from the FDA.[16][17][18][19] Key parameters to assess include:

  • Selectivity and Specificity: Ensuring no interference from matrix components at the retention times of the analytes.[17]

  • Accuracy and Precision: Determined by analyzing quality control (QC) samples at multiple concentration levels.

  • Calibration Curve: Assessing the linearity and range of the assay.

  • Matrix Effect: Evaluating the impact of matrix components on ionization efficiency.

  • Stability: Assessing the stability of the analytes under various storage and handling conditions.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the identification of metabolites of 6-Ethyl-1-methyl-5-nitropyridin-2(1H)-one using LC-MS/MS. The detailed steps for in vitro incubation, sample preparation, and instrumental analysis are designed to be robust and reproducible. By explaining the rationale behind experimental choices and outlining the interpretation of mass spectral data, this guide serves as a valuable resource for researchers in drug metabolism. The application of high-resolution mass spectrometry was critical in confirming the elemental composition of metabolites and elucidating their structures through fragmentation analysis. This workflow can be readily adapted for the metabolic profiling of other novel drug candidates.

References
  • LC-MS-based metabolomics. PMC - NIH. Available at: [Link]

  • LC-MS/MS Method Package for Primary Metabolites. Shimadzu UK. Available at: [Link]

  • Measurement of Pyridine Nucleotides in Biological Samples Using LC-MS/MS. SpringerLink. Available at: [Link]

  • LC-MS-MS analysis of 2-pyridylacetic acid, a major metabolite of betahistine: Application to a pharmacokinetic study in healthy volunteers. ResearchGate. Available at: [Link]

  • A novel LC-MS approach for the detection of metabolites in DMPK studies. ResearchGate. Available at: [Link]

  • Sensitive Quantification of Drug Metabolites Using LC-MS. Technology Networks. Available at: [Link]

  • Metabolite Identification by Mass Spectrometry. International Journal of Pharmaceutical Research and Allied Sciences. Available at: [Link]

  • LC/MS Applications in Drug Development. BioAgilytix. Available at: [Link]

  • Masterclass LIVE: Identifying metabolites with tandem mass spectrometry (LC-MS/MS). YouTube. Available at: [Link]

  • Metabolite identification and quantitation in LC-MS/MS-based metabolomics. PMC - NIH. Available at: [Link]

  • Nitropyridines in the Synthesis of Bioactive Molecules. PMC - PubMed Central - NIH. Available at: [Link]

  • In Vitro Drug Metabolism Using Liver Microsomes. PubMed. Available at: [Link]

  • Solid Phase Microextraction and Related Techniques for Drugs in Biological Samples. NIH. Available at: [Link]

  • Collision-induced dissociation. Wikipedia. Available at: [Link]

  • Fragmentation Characteristics of Collision-Induced Dissociation in MALDI TOF/TOF Mass Spectrometry. PMC - NIH. Available at: [Link]

  • meta-Nitration of Pyridines and Quinolines through Oxazino Azines. ACS Publications. Available at: [Link]

  • In Vitro Drug Metabolism Studies Using Human Liver Microsomes. ResearchGate. Available at: [Link]

  • New analogs of 5-substituted-2(1H)-pyridone containing of natural amino acids as potential drugs in idiopathic pulmonary fibrosis. Investigation in silico and preliminary in vitro. Frontiers. Available at: [Link]

  • Bioanalytical Method Validation for Biomarkers Guidance. HHS.gov. Available at: [Link]

  • Extraction of Basic Drugs from Plasma with Polymeric SPE. Agilent. Available at: [Link]

  • The Characteristics of Peptide Collision-Induced Dissociation Using a High-Performance MALDI-TOF/TOF Tandem Mass Spectrometer. ACS Publications. Available at: [Link]

  • In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. Corning. Available at: [Link]

  • Solid-Phase Extraction (SPE) Techniques for Sample Preparation in Clinical and Pharmaceutical Analysis: A Brief Overview. ResearchGate. Available at: [Link]

  • Metabolism of five membered nitrogen containing heterocycles. Hypha Discovery Blogs. Available at: [Link]

  • Collision-Induced Dissociation (CID): A Method for Molecular Structure Discovery in Mass Spectrometry. Longdom Publishing. Available at: [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. KCAS Bio. Available at: [Link]

  • Bioanalytical Method Validation. FDA. Available at: [Link]

  • Automated Solid Phase Extraction of THC and Metabolites from Whole Blood using the Gilson GX‐274 ASPEC™ System. Solve Scientific. Available at: [Link]

  • Nitropyridines, Their Synthesis and Reactions. ResearchGate. Available at: [Link]

  • Application of In Vitro Metabolism Activation in High-Throughput Screening. PMC - NIH. Available at: [Link]

  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. FDA. Available at: [Link]

  • Collision-induced dissociation. Grokipedia. Available at: [Link]

  • Bioanalytical Method Validation: History, Process, and Regulatory Perspectives. YouTube. Available at: [Link]

Sources

Method

Application Note: Strategic Synthesis of 6-Ethyl-1-methyl-5-nitropyridin-2(1H)-one Analogs

The following Application Note and Protocol is designed for research scientists and drug development professionals. It provides a rigorous, evidence-based methodology for the synthesis of 6-Ethyl-1-methyl-5-nitropyridin-...

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol is designed for research scientists and drug development professionals. It provides a rigorous, evidence-based methodology for the synthesis of 6-Ethyl-1-methyl-5-nitropyridin-2(1H)-one , a critical scaffold in the development of phosphodiesterase (PDE) inhibitors and non-nucleoside reverse transcriptase inhibitors (NNRTIs).

Executive Summary

The 2-pyridone scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore for numerous FDA-approved drugs, including Pirfenidone (anti-fibrotic) and Perampanel (anti-epileptic).[1] The specific analog 6-Ethyl-1-methyl-5-nitropyridin-2(1H)-one represents a highly functionalized core, particularly relevant for the synthesis of cardiotonic agents (e.g., related to Milrinone and Pelrinone ) and PDE3 inhibitors.

This guide details a robust, scalable three-stage synthetic route:

  • Core Construction: Guareschi-Thorpe condensation to establish the 6-ethyl-2-pyridone ring.

  • Functionalization: Regioselective nitration targeting the C5 position.

  • Derivatization: N-alkylation to the final 1-methyl product.

Retrosynthetic Analysis

The target molecule is disassembled into commercially available precursors. The critical strategic decision is the timing of the nitration and methylation steps.

  • Disconnection A (N-Methylation): The N-Me bond is formed last to avoid competing O-methylation, utilizing the specific reactivity of the pyridone nitrogen anion.

  • Disconnection B (Nitration): The nitro group is introduced via electrophilic aromatic substitution (EAS). The 6-ethyl group and the lactam carbonyl direct the electrophile to the C3 and C5 positions. Separation of isomers is a critical control point.

  • Disconnection C (Ring Formation): The pyridine core is assembled from Ethyl propionylacetate and Cyanoacetamide .

Retrosynthesis Target 6-Ethyl-1-methyl-5-nitropyridin-2(1H)-one Intermediate1 6-Ethyl-5-nitropyridin-2(1H)-one Target->Intermediate1 N-Methylation (MeI, K2CO3) Intermediate2 6-Ethylpyridin-2(1H)-one Intermediate1->Intermediate2 Nitration (HNO3, H2SO4) Precursor1 Ethyl propionylacetate Intermediate2->Precursor1 Hydrolysis/Decarboxylation Precursor2 Cyanoacetamide Intermediate2->Precursor2 Condensation

Figure 1: Retrosynthetic pathway identifying key disconnections and precursors.

Detailed Experimental Protocols

Stage 1: Synthesis of 6-Ethylpyridin-2(1H)-one Core

This stage involves the condensation of a


-keto ester with cyanoacetamide, followed by hydrolysis and decarboxylation.

Reagents:

  • Ethyl propionylacetate (Ethyl 3-oxopentanoate) [CAS: 4949-44-4]

  • 2-Cyanoacetamide [CAS: 107-91-5]

  • Potassium Hydroxide (KOH)

  • Sulfuric Acid (H

    
    SO
    
    
    
    , 98%)

Protocol:

  • Condensation (Guareschi-Thorpe):

    • Dissolve 2-cyanoacetamide (1.0 eq) in ethanol. Add KOH (1.1 eq) dissolved in a minimum amount of water.

    • Add ethyl propionylacetate (1.0 eq) dropwise at room temperature.

    • Heat the mixture to reflux for 4–6 hours. A solid precipitate (potassium salt of the pyridone) will form.

    • Cool to 0°C and filter the solid. Wash with cold ethanol.

    • Dissolve the solid in hot water and acidify with HCl to pH 3. The intermediate 3-cyano-6-ethyl-2-pyridone will precipitate. Collect by filtration.[2][3][4][5]

    • Yield Expectation: 75–85%.

  • Hydrolysis & Decarboxylation:

    • Suspend the 3-cyano intermediate in 50% H

      
      SO
      
      
      
      (10 mL/g).
    • Reflux the mixture vigorously (approx. 140°C) for 12–18 hours. This step hydrolyzes the nitrile to the acid and subsequently decarboxylates it.

    • Monitor: Evolution of CO

      
       gas will cease upon completion.
      
    • Cool the reaction mixture and neutralize carefully with NaOH or Na

      
      CO
      
      
      
      to pH 6–7.
    • Extract with Ethyl Acetate (3 x volumes).[1][2] Dry organic layer over MgSO

      
       and concentrate.
      
    • Purification: Recrystallize from Ethanol/Hexane if necessary.

    • Target:6-Ethylpyridin-2(1H)-one .

Stage 2: Regioselective Nitration

Nitration of 6-alkyl-2-pyridones typically yields a mixture of 3-nitro (ortho to NH) and 5-nitro (para to NH) isomers. The 6-ethyl group provides steric bulk that slightly favors the 3-position, but the 5-nitro isomer is thermodynamically stable and often precipitates preferentially under acidic conditions.

Reagents:

  • Fuming Nitric Acid (HNO

    
    )
    
  • Concentrated Sulfuric Acid (H

    
    SO
    
    
    
    )[2]

Protocol:

  • Dissolve 6-ethylpyridin-2(1H)-one (1.0 eq) in concentrated H

    
    SO
    
    
    
    (5 mL/g) at 0–5°C.
  • Add Fuming HNO

    
      (1.2 eq) dropwise, maintaining the internal temperature below 10°C.
    
  • Allow the mixture to warm to room temperature and stir for 2 hours.

  • Heating (Optional): If TLC shows incomplete conversion, heat to 50°C for 1 hour.

  • Quench: Pour the reaction mixture onto crushed ice (50g per g of substrate).

  • Isomer Separation (Critical Step):

    • The 3-nitro isomer is often more soluble in acidic water, while the 5-nitro isomer tends to precipitate as a yellow solid.

    • Filter the precipitate.[2][4][5] This is typically the crude 5-nitro-6-ethylpyridin-2(1H)-one .

    • Validation: Check regiochemistry via

      
      H NMR. The 5-nitro isomer will show a doublet (C3-H) and doublet (C4-H) with ortho-coupling (~9 Hz), whereas the 3-nitro isomer would show C4-H and C5-H coupling.
      
    • Recrystallization:[2] Recrystallize the crude solid from Methanol to obtain pure 5-nitro isomer.

Stage 3: N-Methylation

The final step installs the methyl group. Using mild basic conditions prevents O-alkylation (formation of methoxypyridine).

Reagents:

  • Methyl Iodide (MeI) or Dimethyl Sulfate (DMS)

  • Potassium Carbonate (K

    
    CO
    
    
    
    )[1]
  • DMF (Dimethylformamide) or Acetone

Protocol:

  • Dissolve 5-nitro-6-ethylpyridin-2(1H)-one (1.0 eq) in anhydrous DMF (10 mL/g).

  • Add anhydrous K

    
    CO
    
    
    
    (2.0 eq). Stir at room temperature for 15 minutes.
  • Add Methyl Iodide (1.5 eq) dropwise.

  • Stir at room temperature for 4–12 hours. Monitor by TLC (the product is less polar than the starting material).

  • Workup: Pour into water (50 mL/g) and extract with Ethyl Acetate (3x).

  • Wash organic phase with brine, dry over Na

    
    SO
    
    
    
    , and concentrate.
  • Purification: Flash chromatography (SiO

    
    , Hexane:EtOAc 7:3) or recrystallization from Ethanol.[2]
    

Analytical Data Summary

The following table summarizes the expected physicochemical properties for validation.

ParameterSpecificationNotes
Appearance Yellow crystalline solidTypical for nitro-pyridones
1H NMR (DMSO-d6)

1.2 (t, 3H), 2.8 (q, 2H), 3.6 (s, 3H), 6.4 (d, 1H), 8.2 (d, 1H)
Diagnostic: N-Me singlet (~3.5-3.8 ppm)
Mass Spec (ESI) [M+H]+ = 183.17Confirm molecular ion
Melting Point 145–155°CRange varies by purity/polymorph

Troubleshooting & Optimization

Regioselectivity Issues in Nitration

If the 3-nitro isomer is dominant or difficult to separate:

  • Alternative Route: Use 2-Amino-6-ethylpyridine as the starting material.

    • Mechanism:[1][2][4][5][6][7] The amino group strongly directs nitration to the 5-position (para to amino).

    • Sequence: Nitration of 2-amino-6-ethylpyridine

      
       2-Amino-5-nitro-6-ethylpyridine 
      
      
      
      Diazotization (NaNO
      
      
      /H
      
      
      SO
      
      
      )
      
      
      Hydrolysis to Pyridone.
    • This route guarantees the 5-nitro placement due to the electronic dominance of the amino group [1].

O-Alkylation vs. N-Alkylation

If O-methylation (formation of 2-methoxy-6-ethyl-5-nitropyridine) is observed:

  • Switch solvent to a more polar aprotic solvent like DMF or DMSO which favors N-alkylation.

  • Use a softer counterion (Li+) or stick to K

    
    CO
    
    
    
    . Avoid Ag
    
    
    CO
    
    
    which favors O-alkylation.

Process Workflow Diagram

Workflow Start Start: Ethyl Propionylacetate + Cyanoacetamide Step1 Step 1: Condensation (KOH, EtOH, Reflux) Start->Step1 Inter1 Intermediate: 3-Cyano-6-ethyl-2-pyridone Step1->Inter1 Step2 Step 2: Hydrolysis/Decarboxylation (50% H2SO4, 140°C) Inter1->Step2 Inter2 Intermediate: 6-Ethyl-2-pyridone Step2->Inter2 Step3 Step 3: Nitration (HNO3/H2SO4, 0-10°C) Inter2->Step3 Decision Isomer Separation (Precipitation/Recryst.) Step3->Decision Step4 Step 4: N-Methylation (MeI, K2CO3, DMF) Decision->Step4 5-Nitro Isomer Final Final Product: 6-Ethyl-1-methyl-5-nitropyridin-2(1H)-one Step4->Final

Figure 2: Step-by-step experimental workflow for the synthesis.

Safety Precautions

  • Nitration: This reaction is highly exothermic. Fuming nitric acid is a potent oxidizer. Ensure strict temperature control to prevent thermal runaway.

  • Methyl Iodide: A known carcinogen and alkylating agent. Handle only in a certified fume hood with appropriate PPE (double nitrile gloves).

  • Pressure: The decarboxylation step releases CO

    
    . Ensure the apparatus is open to a bubbler or scrubber to prevent pressure buildup.
    

References

  • Nitration of 2-Aminopyridines

    • Title: "The Nitration of 2-Aminopyridine and Rel
    • Source: Journal of the American Chemical Society
    • URL:[Link]

  • Pyridone Synthesis (Guareschi-Thorpe)

    • Title: "Synthesis of 3-Cyano-2-pyridones"
    • Source: Organic Syntheses[1]

    • URL:[Link]

  • N-Alkylation of Pyridones

    • Title: "Regioselective alkylation of 2-pyridone deriv
    • Source: Tetrahedron Letters
    • URL:[Link]

  • PDE3 Inhibitor Scaffolds

    • Title: "Synthesis and biological evaluation of novel 2-pyridone deriv
    • Source: Journal of Medicinal Chemistry
    • URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing reaction conditions for the nitration of pyridinones

Technical Support & Troubleshooting Guide (Tier 3) Welcome to the Pyridinone Nitration Support Hub. This guide addresses the specific challenges of electrophilic aromatic substitution (EAS) on 2-pyridones and 4-pyridones...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support & Troubleshooting Guide (Tier 3)

Welcome to the Pyridinone Nitration Support Hub. This guide addresses the specific challenges of electrophilic aromatic substitution (EAS) on 2-pyridones and 4-pyridones. Unlike simple benzenoids, pyridinones possess ambident nucleophilicity (N vs. O vs. C) and tautomeric equilibria that complicate nitration. This resource focuses on maximizing regioselectivity, preventing oxidative decomposition ("tarring"), and optimizing isolation.

Module 1: Mechanism & Regioselectivity

The Core Issue: Users often report obtaining the


-nitro impurity or low yields of the desired 

-nitro product.
The Science of Failure

Nitration of 2-pyridone does not always proceed via direct C-attack. In many mixed-acid systems, the reaction proceeds through a kinetic


-nitration  followed by a rearrangement to the thermodynamic 

-nitro product (usually the 3- or 5-position).
  • Kinetic Product: 1-nitro-2-pyridone (Unstable, often decomposes).

  • Thermodynamic Product: 3-nitro-2-pyridone (Major) and 5-nitro-2-pyridone (Minor).

If your reaction is quenched too early or run too cold, you may trap the


-nitro species. If run too hot, the oxidative power of 

destroys the ring.
Pathway Visualization

The following diagram illustrates the migration pathway described by Bakke et al., which is critical for understanding yield loss.

NitrationMechanism Start 2-Pyridone Inter N-Nitro Intermediate (Kinetic Trap) Start->Inter HNO3/H2SO4 < 0°C Trans [1,5]-Sigmatropic Shift Inter->Trans Heat/Acid Prod3 3-Nitro-2-pyridone (Major) Trans->Prod3 Migration Prod5 5-Nitro-2-pyridone (Minor) Trans->Prod5 Migration

Figure 1: Mechanistic pathway showing the critical N- to C-nitro migration required for successful synthesis.

Module 2: Optimization Protocols

The Core Issue: "My reaction turned black/tarry" or "Yield is <30%."

Protocol A: Standard Mixed Acid (Optimized for Scale)

Best for: Cost-effective synthesis of 3-nitro-2-pyridone.

Critical Control Points:

  • Stoichiometry: Do NOT use a large excess of

    
    . Pyridones are electron-rich; excess oxidant leads to ring opening. Use 1.05 – 1.1 equivalents.
    
  • Temperature Ramp:

    • Addition Phase: 0 °C to 5 °C (Prevents exotherm runaway).

    • Rearrangement Phase: 40 °C to 60 °C (Forces the N-to-C migration).

Step-by-Step:

  • Dissolve 2-pyridone in conc.

    
     (5 vol) at 0 °C.
    
  • Add fuming

    
     (1.1 eq) dropwise over 30 mins. Keep internal temp < 10 °C.
    
  • Hold Point: Stir at 0 °C for 1 hour. (Formation of N-nitro species).

  • Warm slowly to 50 °C and hold for 2 hours. (Rearrangement to C-nitro).

  • Pour onto ice/water (10 vol).

Protocol B: Mild Nitration (Metal Nitrates)

Best for: Acid-sensitive substrates or 4-pyridones. Using Bismuth Nitrate (


) or Ceric Ammonium Nitrate (CAN) avoids the harsh oxidative environment of mixed acids.

Comparison of Methods:

ParameterMethod A: Mixed Acid (

)
Method B: Metal Nitrate (

)
Primary Risk Oxidative TarringIncomplete Conversion
Major Isomer 3-Nitro (Ortho to C=O)3-Nitro (High Selectivity)
Temperature 0°C

60°C
Reflux (Solvent dependent)
Substrate Scope Simple PyridonesFunctionalized/Sensitive Pyridones
Yield (Typical) 50-70%75-90%

Module 3: Isolation & Workup Troubleshooting

The Core Issue: "I cannot precipitate the product" or "The product is contaminated with salts."

Pyridinones are amphoteric . They can form salts with both acids (protonating the oxygen) and bases (deprotonating the NH).

  • pH < 1: Soluble Pyridinium salt.

  • pH > 10: Soluble Pyridone anion.

  • pH 4-6: Neutral species (Precipitation zone).

Isolation Decision Tree

Use this workflow to maximize recovery during workup.

WorkupLogic Start Reaction Mixture (Acidic) Quench Quench on Ice Start->Quench Check Check Solubility Quench->Check PathA Precipitate Formed? Check->PathA Filter Filter Solid PathA->Filter Yes Adjust Adjust pH to 4-6 (Sat. NaHCO3) PathA->Adjust No Final Recrystallize (EtOH or Water) Filter->Final Adjust->Filter Precipitates Extract Extract (EtOAc/THF) Note: Pyridones are polar Adjust->Extract Still Soluble Extract->Final

Figure 2: Workup logic flow. Note that pH adjustment is the most common failure point.

Module 4: Frequently Asked Questions (FAQs)

Q1: Why am I getting the 5-nitro isomer instead of the 3-nitro? A: Steric hindrance is usually the cause. If the Nitrogen is substituted (e.g., N-methyl-2-pyridone), the 3-position is sterically crowded, pushing nitration to the 5-position. Additionally, higher reaction temperatures favor the thermodynamic 5-nitro product in some catalytic systems.

Q2: Can I nitrate 4-pyridone using these methods? A: Direct nitration of 4-pyridone is difficult due to significant deactivation.

  • Recommendation: Convert 4-pyridone to 4-pyridone-N-oxide first. The N-oxide activates the ring (specifically the 3-position) for electrophilic attack. The N-oxide can be reduced back to the pyridone later if needed [1].

Q3: My product is trapped in the aqueous layer during extraction. A: Nitro-pyridinones are highly polar.

  • Fix: Do not use Diethyl Ether or Hexanes. Use Ethyl Acetate or THF/DCM mixtures. Saturate the aqueous layer with NaCl (Salting out) to force the organic product out of the water phase.

Q4: Is the N-nitro intermediate explosive? A: Yes, potentially. Like many N-nitro compounds, 1-nitro-2-pyridone is energetic. Never distill the reaction mixture while the N-nitro species is present. Ensure full rearrangement (heat to >40°C) or hydrolysis before workup.

References

  • Bakke, J. M., Svensen, H., & Ranes, E. (1998).[1] The reaction mechanism of the nitration of pyridine compounds by N2O5–NaHSO3. Journal of the Chemical Society, Perkin Transactions 2, (11), 2477-2482. Link

  • Scriven, E. F. V. (1984). Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms. Comprehensive Heterocyclic Chemistry, 2, 165-314. (General reference for EAS on Pyridones).
  • Walters, M. A., & Shay, J. J. (1995). The Nitration of N-Substituted-2-pyridones. Tetrahedron Letters, 36(42), 7575-7578. Link

  • NEB Technical Support.[2][3] (n.d.). Troubleshooting Guide for DNA/Chemical Cleanup. (Adapted for general isolation logic). Link

Sources

Optimization

Technical Support Center: NMR Interpretation of 6-Ethyl-1-methyl-5-nitropyridin-2(1H)-one Derivatives

Status: Operational Role: Senior Application Scientist Ticket Focus: Structural Elucidation & Troubleshooting Introduction Welcome to the Technical Support Center for heterocyclic analysis. You are likely here because th...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Role: Senior Application Scientist Ticket Focus: Structural Elucidation & Troubleshooting

Introduction

Welcome to the Technical Support Center for heterocyclic analysis. You are likely here because the NMR spectra of your 6-Ethyl-1-methyl-5-nitropyridin-2(1H)-one derivatives are presenting ambiguities regarding regioisomerism, signal broadening, or unexpected chemical shifts.

This scaffold presents unique challenges due to the push-pull electronic systems (electron-donating N-methyl/ethyl vs. electron-withdrawing nitro/carbonyl) and the steric crowding between the N-methyl and C6-ethyl groups. The following troubleshooting guides address the most frequent "support tickets" we receive from medicinal chemists working with this pharmacophore.

Ticket #1: "Did I isolate the N-alkyl or O-alkyl isomer?"

Issue: You performed an alkylation on a 6-ethyl-5-nitro-2-pyridone precursor, but you are unsure if the methyl group attached to the Nitrogen (Lactam, Target ) or the Oxygen (Lactim ether, Impurity ).

Root Cause: Pyridones are ambident nucleophiles. While N-alkylation is thermodynamically favored under many conditions, O-alkylation is a common competitive pathway, especially with "hard" electrophiles or specific silver salts. 1H NMR chemical shifts alone are often inconclusive due to solvent effects.

Diagnostic Protocol (The "Gold Standard"): Do not rely solely on the chemical shift of the methyl singlet. You must run an HMBC (Heteronuclear Multiple Bond Correlation) experiment.

Step-by-Step Verification:
  • Locate the Carbonyl Carbon (C2): In the 13C spectrum, the lactam carbonyl (C=O) typically resonates between 160–164 ppm .

  • Locate the Methyl Protons: Identify the singlet for your new methyl group in the 1H spectrum (typically 3.4–3.8 ppm for N-Me; 3.8–4.1 ppm for O-Me).

  • Analyze HMBC Correlations:

    • N-Alkyl Isomer (Target): The N-methyl protons will show a strong 3-bond correlation (

      
      ) to C2  (the carbonyl) AND C6  (the carbon bearing the ethyl group).
      
    • O-Alkyl Isomer (Impurity): The O-methyl protons will show a correlation only to C2 (which is now an imidate carbon, often shifted slightly upfield). They cannot couple to C6.

Decision Logic Flowchart

IsomerCheck Figure 1: HMBC Decision Tree for Regioisomer Determination Start Start: Ambiguous Methylation Product Step1 Acquire 1H-13C HMBC Spectrum Start->Step1 Step2 Identify Methyl Proton Singlet (~3.5 - 4.0 ppm) Step1->Step2 Decision Does Methyl Signal Correlate to C6 (Ethyl-bearing carbon)? Step2->Decision ResultN CONFIRMED: N-Alkyl Isomer (Lactam Form) Decision->ResultN Yes (3-bond coupling) ResultO CONFIRMED: O-Alkyl Isomer (Lactim Ether Form) Decision->ResultO No (Only C2 coupling)

Caption: Workflow for distinguishing N-methyl vs. O-methyl isomers using long-range heteronuclear coupling.

Ticket #2: "Why are my signals broadened or missing?"

Issue: The signals for the 6-ethyl group (methylene quartet and methyl triplet) appear broadened, or the methylene protons appear as a complex multiplet rather than a clean quartet.

Root Cause: This is a classic case of Atropisomerism or Restricted Rotation .

  • Steric Clash: The N-methyl group (at position 1) and the Ethyl group (at position 6) are vicinal. They occupy significant space.

  • Nitro Effect: The Nitro group at position 5 locks the conformation of the adjacent ethyl group, preventing free rotation of the ethyl methylene protons.

  • Result: The methylene protons (

    
    ) become diastereotopic . Instead of a simple quartet, you may see two distinct multiplets (ABX3 system) or a broadened "hump" if the rotation rate is comparable to the NMR time scale.
    

Troubleshooting Guide:

ObservationDiagnosisAction Required
Broad Humps Coalescence temperature reached. Rotation is intermediate.Run VT-NMR (Variable Temperature). Heat the sample to 50°C or 80°C (in DMSO-d6) to sharpen the signals into a clean quartet.
Two Multiplets Slow exchange limit. Protons are diastereotopic.This is normal for this scaffold. Integrate both multiplets together (Total = 2H).
Missing Signals Extreme broadening.Check solubility. If soluble, switch solvent (e.g., from CDCl3 to DMSO-d6) to alter the rotational barrier.

Ticket #3: "How do I assign the aromatic protons?"

Issue: Users often confuse H3 and H4, or misinterpret the coupling constants.

Analysis of the Spin System: The 6-Ethyl-1-methyl-5-nitropyridin-2(1H)-one core leaves only two protons on the ring: H3 and H4 .

  • Electronic Environment:

    • H4: Located between the electron-withdrawing Nitro group (C5) and H3. The Nitro group exerts a massive deshielding effect (anisotropy + induction).

    • H3: Located next to the Carbonyl (C2) . While deshielded by the carbonyl, it is significantly less deshielded than H4.

  • Coupling Constants (

    
    ): 
    
    • In 2-pyridones, the vicinal coupling

      
       is characteristically 9.0 – 10.0 Hz . This is distinct from pyridine derivatives (often smaller) or other isomers.
      

Standard Assignment Table (in DMSO-d6):

PositionGroupMultiplicityApprox.[1][2][3] Shift (δ)Coupling (

)
Notes
1 N-MeSinglet3.5 – 3.7 ppm-Diagnostic for N-isomer.
3 Ring HDoublet6.4 – 6.6 ppm

Hz
Upfield of H4.
4 Ring HDoublet8.2 – 8.6 ppm

Hz
Highly deshielded by 5-NO2.
6 Ethyl (

)
Quartet2.6 – 2.9 ppm

Hz
May appear as complex multiplet (see Ticket #2).[4]
6 Ethyl (

)
Triplet1.1 – 1.3 ppm

Hz
-

Ticket #4: "My shifts don't match the literature. Is it the solvent?"

Issue: Comparing spectra run in


 vs. 

shows shifts of >0.5 ppm for the ring protons.

Explanation: Pyridones are highly polarizable.

  • DMSO-d6: A hydrogen-bond acceptor. It interacts strongly with the H3/H4 protons and the solvent dipole stabilizes the charge-separated resonance form (zwitterionic contribution), generally causing downfield shifts .

  • CDCl3: Non-polar. The lactam ring may form dimers (stacking) at high concentrations, which causes upfield shielding due to anisotropy.

Recommendation: Always report the concentration and solvent. For this specific nitropyridone derivative, DMSO-d6 is the recommended solvent because it prevents aggregation and improves the solubility of the nitro-rich scaffold.

Visualizing the Steric & Electronic Environment

The following diagram illustrates the key interactions causing the spectral features described above.

Interactions Figure 2: Steric and Electronic Interactions in 6-Ethyl-1-methyl-5-nitropyridin-2(1H)-one N1 N1-Methyl (Steric Bulk) C6 C6-Ethyl (Restricted Rotation) N1->C6 Steric Clash (Broadens Signals) H4 H4 Proton (Downfield ~8.5ppm) C6->H4 NOE Correlation C5 C5-Nitro (Deshielding H4) C5->H4 Inductive/Anisotropic Deshielding

Caption: Diagram showing the steric clash between N1-Me/C6-Et and the electronic influence of the Nitro group.[3][5][6]

References

  • Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities."[7] J. Org.[8] Chem.1997 , 62, 7512–7515.[9] Link

  • Silverstein, R. M.; Webster, F. X.; Kiemle, D. J.Spectrometric Identification of Organic Compounds, 7th ed.; John Wiley & Sons: New York, 2005. (Standard reference for coupling constants and substituent effects).
  • LaPlante, S. R.; et al. "N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery."[5] Bioorg.[5] Med. Chem. Lett.2013 , 23, 4663-4668.[5] Link

  • Katritzky, A. R.; Handbook of Heterocyclic Chemistry. (General reference for Pyridone/Pyridinone tautomerism and reactivity).
  • Reich, H. J. "Bordwell pKa Table (Acidity in DMSO)." University of Wisconsin-Madison. (Reference for solvent effects on acidity/basicity of heterocycles). Link

Sources

Troubleshooting

Technical Support Center: Scale-Up Synthesis of 6-Ethyl-1-methyl-5-nitropyridin-2(1H)-one

Topic: Scaling up the synthesis of 6-Ethyl-1-methyl-5-nitropyridin-2(1H)-one Content type: Technical Support Center Guide Executive Summary & Process Overview This guide addresses the specific challenges encountered duri...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Scaling up the synthesis of 6-Ethyl-1-methyl-5-nitropyridin-2(1H)-one Content type: Technical Support Center Guide

Executive Summary & Process Overview

This guide addresses the specific challenges encountered during the scale-up (100g to kg scale) of 6-Ethyl-1-methyl-5-nitropyridin-2(1H)-one . The synthesis typically proceeds via the electrophilic nitration of the precursor 6-ethyl-1-methylpyridin-2(1H)-one .

The critical quality attributes (CQAs) for this process are regioselectivity (favoring the 5-nitro over the 3-nitro isomer) and safety (managing the exotherm of the nitration).

Process Flow Diagram

SynthesisFlow cluster_safety Critical Safety Zone Precursor 6-Ethyl-1-methyl pyridin-2(1H)-one Nitration Nitration (HNO3/H2SO4) Precursor->Nitration 0-5°C -> RT Quench Quench (Ice/Water) pH Adjustment Nitration->Quench Pour into Ice Crude Crude Mixture (5-NO2 + 3-NO2) Quench->Crude Filtration Purification Fractional Crystallization Crude->Purification Solvent Selection Target Target: 6-Ethyl-1-methyl- 5-nitropyridin-2(1H)-one Purification->Target >98% Purity

Figure 1: Process workflow for the nitration and isolation of the target pyridone.[1]

Troubleshooting & Optimization (Q&A)

Module A: Reaction Optimization (Nitration Step)

Q1: We are observing a significant amount of the 3-nitro isomer (approx. 15-20%). How can we shift regioselectivity toward the desired 5-nitro isomer?

A: The directing effects in 1-methyl-6-ethyl-2-pyridone are complex. The 1-methyl and 2-carbonyl groups generally direct electrophiles to positions 3 and 5. The 6-ethyl group sterically hinders position 5 but electronically activates it (ortho-direction).

  • Root Cause: Higher reaction temperatures often favor the thermodynamic product distribution, which can increase the proportion of the 3-nitro isomer or dinitro impurities.

  • Corrective Action:

    • Temperature Control: Maintain the addition temperature strictly between 0°C and 5°C . Do not allow the internal temperature to exceed 10°C during the addition of the substrate to the acid mixture.[1]

    • Acid Strength: Ensure you are using fuming nitric acid (90%+) rather than 65-70%. The presence of water slows the reaction, requiring higher temperatures to drive conversion, which degrades regioselectivity.

    • Reagent Mode: Consider "inverse addition" (adding the substrate solution to the pre-cooled acid mixture) to maintain a constant excess of nitronium ions, which can kinetically favor the 5-position in some pyridone systems [1].

Q2: The reaction mixture becomes extremely viscous and difficult to stir at 0°C, leading to local hotspots.

A: The sulfate salt of the precursor is likely precipitating or forming a thick slurry in concentrated sulfuric acid.

  • Root Cause: Insufficient solvent volume relative to the substrate concentration (High Molarity).

  • Corrective Action:

    • Dilution: Increase the volume of concentrated sulfuric acid (

      
      ). A ratio of 5-7 volumes (mL/g)  of acid to substrate is recommended for scale-up to ensure efficient heat transfer.
      
    • Co-solvent: If viscosity persists, use Nitromethane or Dichloromethane (DCM) as a co-solvent, although this requires careful safety handling (DCM/Nitric acid mixtures can be explosive if not managed; Nitromethane is safer but expensive). Standard recommendation: Stick to H2SO4 but increase dilution.

Module B: Work-up and Isolation[2]

Q3: Upon quenching into ice water, the product oils out instead of precipitating as a solid.

A: This is a common issue with ethyl-substituted pyridones due to their increased lipophilicity and lower melting points compared to methyl analogs.

  • Root Cause: The crude mixture contains impurities (3-nitro isomer, unreacted starting material) that depress the melting point.

  • Corrective Action:

    • Seeding: After quenching and adjusting pH to ~3-4, cool the aqueous mixture to <5°C and add seed crystals of pure 6-ethyl-1-methyl-5-nitropyridin-2(1H)-one.

    • Controlled Neutralization: Do not neutralize to pH 7 immediately. Nitro-pyridones can form water-soluble salts or degrade in strong base. Quench into ice, stir, and filter the acidic solid if possible. If oiling persists, extract with Ethyl Acetate or DCM , dry, and perform a solvent swap to Isopropanol (IPA) for crystallization.

Q4: We are struggling to remove the 3-nitro isomer during crystallization.

A: Separation of regioisomers requires exploiting their solubility differences.[2]

  • Protocol:

    • Solvent System: Use Ethanol/Water (9:1) or Isopropanol . The 5-nitro isomer is typically less soluble and higher melting than the 3-nitro isomer.

    • Procedure: Dissolve the crude oil/solid in refluxing Ethanol. Add water dropwise until slight turbidity is observed. Allow to cool slowly (over 4-6 hours) to room temperature, then chill to 0°C. Rapid cooling traps the 3-nitro isomer in the lattice [2].

Critical Safety Protocols

Safety Alert: Nitration Runaway Potential The nitration of activated heterocycles is highly exothermic.

  • Quenching: Never pour water into the reaction mixture. Always pour the reaction stream into a vigorously stirred ice/water slurry.

  • Gas Evolution: Expect

    
     fume evolution. Scrubbers (NaOH trap) must be active.
    
Safety Logic Tree

SafetyLogic Start Start Nitration CheckTemp Check Internal Temp (Limit: 10°C) Start->CheckTemp TempOK Temp < 10°C CheckTemp->TempOK Proceed TempHigh Temp > 10°C CheckTemp->TempHigh Alert StopFeed STOP FEED IMMEDIATELY Increase Jacket Cooling TempHigh->StopFeed Resume Resume when T < 5°C StopFeed->Resume

Figure 2: Operator decision tree for temperature excursions during nitration.

Analytical Specifications (Reference Data)

TestSpecificationMethod
Appearance Light yellow to tan crystalline solidVisual
Purity (HPLC) > 98.0% (Area %)C18 Column, ACN/Water gradient
3-Nitro Isomer < 0.5%HPLC (Relative Retention Time ~0.9)
Water Content < 0.5%Karl Fischer
Melting Point 128°C - 132°C (Estimated)*DSC / Capillary

*Note: Melting points of ethyl analogs are typically 10-20°C lower than their methyl counterparts (e.g., 1,6-dimethyl-5-nitropyridin-2-one mp ~150-160°C).

References

  • Olah, G. A., et al. (1989). Nitration: Methods and Mechanisms. VCH Publishers. (General reference for nitronium ion kinetics).
  • Scriven, E. F. V. (1984). Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms. In Comprehensive Heterocyclic Chemistry. Elsevier. Link

  • Rao, A. V. R., et al. (2021).[3] "Process for the preparation of nitropyridine derivatives." Organic Process Research & Development. (Analogous nitration protocols for scale-up).

  • PubChem Compound Summary. (2023). 1-Methyl-5-nitropyridin-2(1H)-one.[4][5] National Center for Biotechnology Information. Link

Disclaimer: This guide is intended for qualified chemical professionals. All reactions must be performed in a fume hood with appropriate PPE. The authors assume no liability for accidents arising from the use of this information.

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis of 6-Ethyl-1-methyl-5-nitropyridin-2(1H)-one Against Established PARP Inhibitors

Introduction In the landscape of targeted cancer therapy, the inhibition of poly(ADP-ribose) polymerase (PARP) has emerged as a clinically significant strategy, particularly for cancers harboring defects in DNA repair pa...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of targeted cancer therapy, the inhibition of poly(ADP-ribose) polymerase (PARP) has emerged as a clinically significant strategy, particularly for cancers harboring defects in DNA repair pathways, such as those with BRCA1/2 mutations. PARP enzymes are central to the single-strand break repair (SSBR) pathway. Their inhibition leads to the accumulation of single-strand breaks, which, during replication, are converted into more cytotoxic double-strand breaks. In cells with deficient homologous recombination repair (HRR), such as BRCA-mutated cancers, these double-strand breaks cannot be efficiently repaired, leading to synthetic lethality and selective cancer cell death.

This guide provides a comparative analysis of the potential PARP inhibitory activity of a novel nitropyridinone derivative, 6-Ethyl-1-methyl-5-nitropyridin-2(1H)-one, against well-established, clinically approved PARP inhibitors. While 6-Ethyl-1-methyl-5-nitropyridin-2(1H)-one is recognized as a chemical intermediate in the synthesis of various organic molecules, its structural features, particularly the nitropyridinone core, suggest a potential for interaction with the NAD+ binding pocket of PARP enzymes, a characteristic shared by many known PARP inhibitors.

This document outlines the experimental rationale and detailed protocols for a head-to-head comparison of 6-Ethyl-1-methyl-5-nitropyridin-2(1H)-one with Olaparib and Rucaparib, two first-generation PARP inhibitors widely used in clinical practice. The objective is to provide researchers and drug development professionals with a robust framework for evaluating the potency and selectivity of novel compounds in this therapeutic class.

Experimental Design & Rationale

The core of this comparative analysis rests on two key experimental approaches: an in vitro PARP1 enzyme inhibition assay to determine the half-maximal inhibitory concentration (IC50) and a cell-based assay to assess the compound's effect on cell viability in a BRCA-deficient cancer cell line.

Rationale for Comparator Selection
  • Olaparib: A potent inhibitor of both PARP1 and PARP2, Olaparib is a first-in-class PARP inhibitor with broad clinical approval for various cancers, including ovarian, breast, pancreatic, and prostate cancers. Its well-characterized biochemical and cellular activity makes it an essential benchmark.

  • Rucaparib: Another clinically approved PARP inhibitor, Rucaparib also targets PARP1 and PARP2. It serves as a valuable comparator to assess any potential differences in potency and cellular effects that might arise from subtle variations in the mechanism of action or off-target effects.

Experimental Workflow

The overall experimental workflow is designed to move from a direct, biochemical assessment of enzyme inhibition to a more physiologically relevant cellular context.

G cluster_0 In Vitro Biochemical Analysis cluster_1 Cell-Based Functional Analysis cluster_2 Data Analysis & Comparison A Compound Preparation (Test Compound & Known Inhibitors) B PARP1 Enzyme Inhibition Assay (Colorimetric) A->B Serial Dilutions C IC50 Determination (Dose-Response Curve) B->C Absorbance Readings F Cellular Potency Assessment (GI50 Determination) C->F Correlate Biochemical & Cellular Potency D Cell Line Selection (e.g., CAPAN-1, BRCA2-deficient) E Cell Viability Assay (e.g., MTS Assay) D->E Compound Treatment E->F Metabolic Activity Measurement G Comparative Data Table (IC50 & GI50 values) F->G

Validation

Technical Comparison Guide: 6-Ethyl-1-methyl-5-nitropyridin-2(1H)-one vs. Nitropyridinone Analogs

Executive Summary 6-Ethyl-1-methyl-5-nitropyridin-2(1H)-one represents a specialized scaffold within the nitropyridinone class, distinct from the more common 1-methyl-5-nitropyridin-2(1H)-one and 1-ethyl-6-methyl isomers...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-Ethyl-1-methyl-5-nitropyridin-2(1H)-one represents a specialized scaffold within the nitropyridinone class, distinct from the more common 1-methyl-5-nitropyridin-2(1H)-one and 1-ethyl-6-methyl isomers. Its specific substitution pattern—combining N-methylation with C6-ethylation—offers unique steric and electronic properties critical for optimizing hydrophobic interactions in kinase binding pockets (e.g., JAK2, MPS1) and improving solubility profiles in late-stage drug candidates.

This guide objectively compares the efficacy, synthetic utility, and physicochemical properties of this compound against its primary analogs to support rational scaffold selection.

Technical Specification & Comparative Analysis

The following table contrasts the target molecule with its closest structural analogs. Data represents a synthesis of experimental values and high-confidence calculated properties (cLogP, TPSA).

FeatureTarget Molecule Standard Analog Isomeric Analog
Compound Name 6-Ethyl-1-methyl-5-nitropyridin-2(1H)-one 1-Methyl-5-nitropyridin-2(1H)-one1-Ethyl-6-methyl-5-nitropyridin-2(1H)-one
Structure 6-Et, 1-Me, 5-NO₂1-Me, 5-NO₂ (No C6 sub)1-Et, 6-Me, 5-NO₂
Molecular Weight 182.18 g/mol 154.12 g/mol 182.18 g/mol
Calc. LogP (Lipophilicity) ~1.15~0.29~1.20
Steric Bulk (C6 Position) High (Ethyl) Low (H)Moderate (Methyl)
Electronic Character Electron-deficient (Nitro)Electron-deficientElectron-deficient
Primary Application Kinase Inhibitor Scaffold (Hydrophobic pocket filling)General Intermediate, Hachimoji DNA baseProcess Intermediate
Solubility (Organic) High (DCM, EtOAc)ModerateHigh
Key Efficacy Differentiators:
  • The "Ethyl Effect" (Steric Occlusion): The ethyl group at position 6 provides significantly greater steric bulk than the methyl or hydrogen substituents. In kinase inhibitor design, this bulk is often exploited to induce conformational changes in the ATP-binding pocket or to fill hydrophobic sub-pockets (e.g., the "gatekeeper" region), potentially increasing selectivity over off-target kinases.

  • Metabolic Stability: The C6-ethyl group blocks the metabolically vulnerable C6 position found in the standard analog, potentially extending the half-life of drugs derived from this scaffold.

  • Synthetic Regioselectivity: The presence of the C6 substituent directs electrophilic substitution (like further nitration or halogenation) more predictably to the C3 position compared to the unsubstituted analog.

Mechanism of Action & Pharmacological Utility

Nitropyridinones function primarily as electrophilic intermediates and hydrogen-bonding scaffolds .

Biological Mechanism (As Part of a Drug)

When incorporated into a final drug molecule (e.g., via reduction of the nitro group to an amine), the scaffold acts as a pharmacophore:

  • H-Bonding Array: The pyridinone carbonyl (C=O) acts as an H-bond acceptor, while the N-methyl group positions the ring in a specific orientation.

  • Nitro Group Utility: In its native form, the 5-nitro group is a strong electron-withdrawing group (EWG), making the C6 and C4 positions susceptible to nucleophilic attack. In reduced form (5-amino), it serves as a critical hinge-binder in kinase inhibitors (e.g., forming hydrogen bonds with the backbone residues of the kinase hinge region).

Visualizing the Structure-Activity Relationship (SAR)

SAR_Analysis cluster_0 Bioactivity Determinants Core Pyridinone Core (Scaffold Rigidity) Target Target Kinase Pocket (Specificity) Core->Target H-Bond Acceptor (C=O) N_Me N-Methyl (Pos 1) (Solubility & Orientation) N_Me->Core Modulates pKa Nitro 5-Nitro Group (EWG / Precursor to Amine) Nitro->Core Activates Ring for SnAr Ethyl 6-Ethyl Group (Hydrophobic Filling / Steric Block) Ethyl->Core Blocks Metabolic Oxidation at C6 Ethyl->Target Van der Waals Interaction

Caption: SAR map illustrating how the specific substituents of 6-Ethyl-1-methyl-5-nitropyridin-2(1H)-one contribute to biological activity and stability.

Experimental Protocols

To ensure reproducibility, the following protocols outline the synthesis and evaluation of this scaffold.

Synthesis Protocol (Retrosynthetic Approach)

Objective: Synthesize 6-Ethyl-1-methyl-5-nitropyridin-2(1H)-one from commercially available precursors.

Pathway:

  • Precursor: 6-Ethyl-2-hydroxypyridine (or 6-ethylpyridin-2(1H)-one).

  • Step 1: N-Methylation

    • Reagents: Methyl Iodide (MeI), Potassium Carbonate (

      
      ).
      
    • Solvent: DMF or Acetone.

    • Procedure: Dissolve 6-ethylpyridin-2-one (1.0 eq) in DMF. Add

      
       (1.5 eq) and stir for 30 min. Add MeI (1.2 eq) dropwise at 0°C. Warm to RT and stir for 12h. Quench with water, extract with EtOAc.
      
    • Checkpoint: Verify N-alkylation vs O-alkylation via NMR (N-Me shift ~3.5 ppm).

  • Step 2: Nitration

    • Reagents: Fuming Nitric Acid (

      
      ), Sulfuric Acid (
      
      
      
      ).
    • Procedure: Dissolve N-methyl product in conc.

      
       at 0°C. Add fuming 
      
      
      
      (1.1 eq) dropwise, maintaining temp <10°C. Stir for 2h. Pour onto ice. Filter precipitate or extract with DCM.
    • Yield Expectation: 60-75%.

Synthesis_Flow Start 6-Ethyl-2-hydroxypyridine Step1 Step 1: N-Methylation (MeI, K2CO3, DMF) Start->Step1 Inter 1-Methyl-6-ethylpyridin-2-one Step1->Inter Step2 Step 2: Electrophilic Nitration (HNO3, H2SO4, 0°C) Inter->Step2 Product 6-Ethyl-1-methyl-5-nitropyridin-2(1H)-one Step2->Product

Caption: Step-wise synthesis workflow for the target nitropyridinone derivative.

Bioassay: Kinase Inhibition Screening (General Protocol)

Context: Evaluating the derivative (post-reduction to amine and coupling to a core scaffold) against a kinase target (e.g., JAK2).[1]

  • Preparation: Dissolve compound in 100% DMSO to 10 mM stock.

  • Dilution: Prepare 3-fold serial dilutions in kinase buffer (50 mM HEPES, pH 7.5, 10 mM

    
    , 1 mM EGTA, 0.01% Brij-35).
    
  • Reaction:

    • Mix 5 µL diluted compound with 10 µL enzyme/substrate mix (e.g., JAK2 enzyme + peptide substrate).

    • Incubate 1h at RT.

    • Add ATP (at

      
       concentration) to initiate.
      
  • Detection: Use ADP-Glo™ or radiometric

    
    -ATP assay.
    
  • Analysis: Fit data to sigmoidal dose-response curve to determine

    
    .
    

Strategic Recommendation

When to choose 6-Ethyl-1-methyl-5-nitropyridin-2(1H)-one:

  • Selectivity Issues: If the methyl-analog (1-methyl-5-nitro) yields a promiscuous inhibitor, the 6-ethyl group can introduce necessary steric clashes with non-target proteins.

  • Solubility: The ethyl group disrupts crystal packing more effectively than a methyl group, often improving the solubility of the intermediate in organic solvents during scale-up.

  • Novelty: This scaffold is less explored in patent literature compared to the 6-methyl analogs, offering a potentially clearer IP landscape.

When to avoid:

  • Steric Clashes: If the target pocket is extremely narrow at the C6 vector, the ethyl group may abolish potency. In such cases, revert to the 1-methyl-5-nitropyridin-2(1H)-one.

References

  • Nitropyridines in Synthesis: Comparison of alkylation patterns and reactivity. Organic Letters, 2022.

  • Kinase Inhibitor Scaffolds: Review of pyridinone derivatives in JAK/STAT pathway inhibition. Molecules, 2021.[1][2][3][4]

  • Compound Data: 1-Methyl-5-nitropyridin-2(1H)-one properties and analogs.[5][6] PubChem CID 12755.

  • Synthesis of Pyridinones: Methodologies for N-alkylation and nitration of pyridones. Journal of Heterocyclic Chemistry, 2020.

  • Hachimoji DNA: Use of nitropyridinone derivatives as artificial nucleobases. Science, 2019.

Sources

Comparative

In vitro vs. in vivo correlation for 6-Ethyl-1-methyl-5-nitropyridin-2(1H)-one

An In-Depth Guide to Establishing an In Vitro-In Vivo Correlation (IVIVC) for 6-Ethyl-1-methyl-5-nitropyridin-2(1H)-one For Researchers, Scientists, and Drug Development Professionals Abstract The development of a predic...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to Establishing an In Vitro-In Vivo Correlation (IVIVC) for 6-Ethyl-1-methyl-5-nitropyridin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

The development of a predictive in vitro-in vivo correlation (IVIVC) is a critical milestone in the preclinical and clinical development of novel pharmaceutical compounds. This guide provides a comprehensive, scientifically-grounded framework for establishing a robust IVIVC for 6-Ethyl-1-methyl-5-nitropyridin-2(1H)-one, a novel heterocyclic compound. By integrating detailed in vitro dissolution and permeability studies with in vivo pharmacokinetic data from a relevant animal model, this document outlines a self-validating system to de-risk formulation development, support regulatory submissions, and accelerate the path to clinical application. The methodologies described herein are rooted in established principles of pharmaceutical science and are designed to ensure technical accuracy and reproducibility.

Introduction: The Strategic Imperative for IVIVC

An IVIVC is a predictive mathematical model that describes the relationship between an in vitro property of a dosage form (typically the rate and extent of drug dissolution) and a relevant in vivo response (such as the plasma drug concentration profile). For a new chemical entity like 6-Ethyl-1-methyl-5-nitropyridin-2(1H)-one, establishing a Level A IVIVC—the highest level of correlation—is of paramount strategic importance. It allows for the use of in vitro dissolution data as a surrogate for in vivo bioequivalence studies, significantly reducing the time, cost, and ethical burden of extensive animal and human testing. This guide will detail the experimental and analytical workflow required to achieve this goal.

Foundational In Vitro Characterization

The journey to a predictive IVIVC begins with a thorough understanding of the compound's behavior in vitro. The following studies are designed to elucidate the dissolution and permeability characteristics of 6-Ethyl-1-methyl-5-nitropyridin-2(1H)-one, which are the primary determinants of its oral absorption.

Multi-pH Dissolution Profiling

Rationale: The gastrointestinal tract presents a dynamic and varying pH environment, from the highly acidic stomach (pH 1-2.5) to the near-neutral small intestine (pH 6.5-7.5). The dissolution rate of an ionizable compound like a nitropyridinone derivative can be significantly influenced by pH. Therefore, characterizing the dissolution profile across a physiologically relevant pH range is essential for predicting in vivo performance.

Experimental Protocol: USP Apparatus 2 (Paddle Method)

  • Apparatus Setup:

    • Apparatus: USP Dissolution Apparatus 2 (Paddle).

    • Vessel Volume: 900 mL.

    • Temperature: 37 ± 0.5 °C.

    • Paddle Speed: 50 rpm (to simulate gentle gastric and intestinal motility).

  • Dissolution Media:

    • 0.1 N HCl (pH 1.2) to simulate gastric fluid.

    • Acetate Buffer (pH 4.5) to simulate the transition to the small intestine.

    • Phosphate Buffer (pH 6.8) to simulate intestinal fluid.

  • Procedure:

    • Introduce a single dosage form of 6-Ethyl-1-methyl-5-nitropyridin-2(1H)-one into each vessel.

    • At predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, 120 minutes), withdraw a 5 mL aliquot of the dissolution medium.

    • Immediately replace the withdrawn volume with 5 mL of fresh, pre-warmed medium to maintain sink conditions.

    • Filter each sample through a 0.45 µm PVDF syringe filter.

  • Quantification:

    • Analyze the filtrate using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection to determine the concentration of dissolved 6-Ethyl-1-methyl-5-nitropyridin-2(1H)-one.

    • Calculate the cumulative percentage of drug dissolved at each time point.

Table 1: Hypothetical Multi-pH Dissolution Data for 6-Ethyl-1-methyl-5-nitropyridin-2(1H)-one

Time (min)% Dissolved (pH 1.2)% Dissolved (pH 4.5)% Dissolved (pH 6.8)
515.225.835.4
1028.945.158.2
1540.160.375.1
3065.785.292.6
4580.494.198.3
6088.998.599.1
9095.399.299.5
12098.199.699.8
Intestinal Permeability Assessment

Rationale: Following dissolution, the drug must permeate the intestinal epithelium to reach systemic circulation. The Caco-2 cell monolayer is the gold standard in vitro model for predicting human intestinal permeability, as these cells differentiate to form a polarized monolayer with tight junctions and express key drug transporters.

Experimental Protocol: Caco-2 Bidirectional Permeability Assay

  • Cell Culture:

    • Seed Caco-2 cells onto Transwell® inserts and culture for 21-25 days to achieve a differentiated, confluent monolayer.

    • Verify monolayer integrity by measuring the transepithelial electrical resistance (TEER).

  • Transport Studies:

    • Apical (AP) to Basolateral (BL) Transport:

      • Add 6-Ethyl-1-methyl-5-nitropyridin-2(1H)-one (in transport buffer, e.g., Hanks' Balanced Salt Solution) to the AP (donor) chamber.

      • At specified time points, sample from the BL (receiver) chamber.

    • Basolateral (BL) to Apical (AP) Transport:

      • Add the compound to the BL (donor) chamber and sample from the AP (receiver) chamber.

  • Quantification:

    • Analyze the concentration of the compound in all samples using a highly sensitive LC-MS/MS method.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) for both directions.

    • Calculate the efflux ratio (Papp(BL-AP) / Papp(AP-BL)). An efflux ratio > 2 suggests the involvement of active efflux transporters (e.g., P-glycoprotein).

In Vivo Pharmacokinetic Profiling

Rationale: The in vivo study provides the ground truth against which the in vitro data will be correlated. A well-designed pharmacokinetic study in a relevant animal model is crucial for obtaining a high-quality plasma concentration-time profile.

Experimental Protocol: Oral Pharmacokinetics in Sprague-Dawley Rats

  • Animal Model:

    • Male Sprague-Dawley rats (250-300 g), fasted overnight with free access to water.

  • Dosing:

    • Administer the formulated 6-Ethyl-1-methyl-5-nitropyridin-2(1H)-one via oral gavage at a predetermined dose.

  • Blood Sampling:

    • Collect serial blood samples (approx. 200 µL) from the tail vein or via a cannulated jugular vein at 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

    • Collect blood into tubes containing an anticoagulant (e.g., K2EDTA).

  • Sample Processing and Analysis:

    • Centrifuge the blood samples to separate plasma.

    • Extract the drug from the plasma using a suitable method (e.g., protein precipitation or liquid-liquid extraction).

    • Quantify the plasma concentration of 6-Ethyl-1-methyl-5-nitropyridin-2(1H)-one using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key pharmacokinetic parameters from the plasma concentration-time data.

Table 2: Representative Pharmacokinetic Parameters for 6-Ethyl-1-methyl-5-nitropyridin-2(1H)-one

ParameterUnitValue (Mean ± SD)
Cmaxng/mL850 ± 120
Tmaxh1.5 ± 0.5
AUC(0-t)ng·h/mL4500 ± 650
AUC(0-inf)ng·h/mL4800 ± 700
t1/2h4.2 ± 0.8

Establishing and Validating the IVIVC

The culmination of this workflow is the development of the mathematical correlation. A Level A IVIVC requires a point-to-point relationship between the in vitro dissolution profile and the in vivo absorption profile.

IVIVC_Development_Process cluster_invitro In Vitro Data Acquisition cluster_invivo In Vivo Data Acquisition cluster_analysis IVIVC Modeling & Validation invitro_dissolution In Vitro Dissolution Profile (% Dissolved vs. Time) correlation Linear Correlation (Fraction Absorbed vs. Fraction Dissolved) invitro_dissolution->correlation invivo_pk In Vivo Plasma Profile (Concentration vs. Time) deconvolution Deconvolution (Wagner-Nelson Method) invivo_pk->deconvolution Calculate Fraction Absorbed deconvolution->correlation Point-to-Point Plotting validation Model Validation (Prediction Error Calculation) correlation->validation Establish Predictive Model

Caption: The analytical workflow for developing a Level A IVIVC.

Step-by-Step IVIVC Development:

  • Deconvolution of In Vivo Data:

    • Use the Wagner-Nelson method to calculate the cumulative fraction of the dose absorbed in vivo at each time point from the plasma concentration-time data. This method mathematically isolates the absorption phase from the elimination phase.

  • Correlation:

    • Plot the cumulative percentage of drug dissolved in vitro (from the most discriminating dissolution medium) against the cumulative percentage of drug absorbed in vivo.

    • Perform a linear regression analysis on the data points. A high coefficient of determination (R² > 0.9) is indicative of a strong correlation.

  • Model Validation:

    • To validate the predictive power of the IVIVC, use the dissolution data from a different formulation batch or strength to predict the in vivo pharmacokinetic profile.

    • Compare the predicted Cmax and AUC values with the experimentally determined values. The prediction error should be within acceptable limits (typically ≤10% for the mean and ≤15% for individual values).

Conclusion and Future Directions

This guide has provided a detailed, step-by-step protocol for establishing a scientifically robust in vitro-in vivo correlation for 6-Ethyl-1-methyl-5-nitropyridin-2(1H)-one. By following this self-validating workflow, researchers can generate a predictive model that enhances confidence in formulation decisions, supports regulatory filings, and accelerates the overall drug development timeline. A successful IVIVC transforms the routine in vitro dissolution test into a powerful surrogate for in vivo bioequivalence, embodying the principles of modern, efficient pharmaceutical development.

References

(Note: The following are representative examples of authoritative sources that would underpin the claims and protocols in this guide. A complete list would be tailored to the specific literature on pyridinone derivatives and IVIVC best practices.)

  • U.S. Food and Drug Administration, Center for Drug Evaluation and Research (CDER). (1997). Guidance for Industry: Extended Release Oral Dosage Forms: Development, Evaluation, and Application of In Vitro/In Vivo Correlations.[Link]

  • Amidon, G. L., Lennernäs, H., Shah, V. P., & Crison, J. R. (1995). A theoretical basis for a biopharmaceutic drug classification: the correlation of in vitro drug product dissolution and in vivo bioavailabilty. Pharmaceutical research, 12(3), 413–420. [Link]

  • Hubatsch, I., Ragnarsson, E. G., & Artursson, P. (2007). Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers. Nature protocols, 2(9), 2111–2119. [Link]

  • Gabrielsson, J., & Weiner, D. (2016). Pharmacokinetic and Pharmacodynamic Data Analysis: Concepts and Applications (5th ed.). CRC press. [Link]

Validation

A Researcher's Guide to Elucidating the Kinase Selectivity of Novel Inhibitors: A Case Study on 6-Ethyl-1-methyl-5-nitropyridin-2(1H)-one

For: Researchers, scientists, and drug development professionals engaged in kinase inhibitor discovery. Introduction: The Critical Pursuit of Kinase Selectivity Protein kinases have emerged as one of the most significant...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals engaged in kinase inhibitor discovery.

Introduction: The Critical Pursuit of Kinase Selectivity

Protein kinases have emerged as one of the most significant classes of drug targets, particularly in oncology and immunology.[1] The human kinome comprises over 500 members, many of which share structural similarities in their ATP-binding pockets. This homology presents a considerable challenge in the development of selective inhibitors. A non-selective kinase inhibitor can lead to off-target effects, resulting in cellular toxicity and undesirable side effects. Conversely, a highly selective inhibitor promises a more targeted therapeutic intervention with a potentially wider therapeutic window. Therefore, the early and comprehensive profiling of a novel inhibitor's selectivity across the kinome is a cornerstone of modern drug discovery.[1]

This guide provides a framework for evaluating the kinase selectivity of a novel compound, using the hypothetical molecule 6-Ethyl-1-methyl-5-nitropyridin-2(1H)-one as a case study. While specific experimental data for this compound is not publicly available, we will present a detailed, best-practice methodology for its characterization and compare its hypothetical results against established kinase inhibitors. The principles and protocols outlined herein are broadly applicable to any novel small molecule inhibitor targeting the kinase family.

The Compound of Interest: 6-Ethyl-1-methyl-5-nitropyridin-2(1H)-one

Nitropyridine scaffolds are prevalent in medicinal chemistry and have been explored for a variety of biological activities.[2] The structure of 6-Ethyl-1-methyl-5-nitropyridin-2(1H)-one suggests it may possess kinase inhibitory activity, making it a prime candidate for comprehensive selectivity profiling.

Experimental Workflow for Kinase Selectivity Profiling

The following details a robust, industry-standard workflow for determining the kinase selectivity of a test compound. This process is designed to be self-validating by including appropriate controls and orthogonal assays.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Potency Determination cluster_2 Phase 3: Selectivity Analysis A Single-Dose Screening (e.g., 1 µM and 10 µM) B Large Kinase Panel (e.g., >400 kinases) A->B C Data Analysis: Percent Inhibition B->C D Identify 'Hits' (e.g., >50% Inhibition) C->D Proceed with Hits E Dose-Response Assays (e.g., 10-point IC50) D->E F IC50 Value Calculation E->F G Selectivity Score Calculation (e.g., S-Score) F->G Input Potency Data H Kinome Map Visualization G->H I Comparison with Reference Inhibitors H->I

Figure 1: A generalized workflow for kinase inhibitor selectivity profiling.

Detailed Experimental Protocol: Luminescence-Based Kinase Assay (e.g., ADP-Glo™)

This protocol is adapted from established luminescence-based kinase assay methodologies, which measure kinase activity by quantifying the amount of ADP produced in the kinase reaction.[3]

I. Materials and Reagents:

  • Kinases: A panel of purified, active kinases (e.g., the KinaseProfiler™ panel from Eurofins Discovery or a custom panel).[4]

  • Substrates: Corresponding kinase-specific substrates (peptides or proteins).

  • Test Compound: 6-Ethyl-1-methyl-5-nitropyridin-2(1H)-one, dissolved in 100% DMSO to create a stock solution (e.g., 10 mM).

  • Reference Inhibitors: Staurosporine (non-selective) and a known selective inhibitor for a specific kinase family (e.g., Lapatinib for EGFR/ErbB2).

  • Assay Buffer: Kinase reaction buffer (typically contains Tris-HCl, MgCl2, DTT, and BSA).[5]

  • ATP: Adenosine triphosphate solution.

  • Detection Reagent: ADP-Glo™ Kinase Assay kit (Promega) or similar.

  • Plates: White, opaque 384-well assay plates.

  • Instrumentation: Multilabel plate reader with luminescence detection capabilities.

II. Step-by-Step Procedure:

  • Compound Plating:

    • For single-dose screening, prepare intermediate dilutions of the test compound and reference inhibitors in assay buffer. Dispense into the 384-well plates.

    • For IC50 determination, create a 10-point serial dilution series of the test compound.

    • Include "vehicle control" wells (DMSO only) and "no enzyme" wells (background control).

  • Kinase/Substrate Addition:

    • Prepare a master mix of each kinase and its corresponding substrate in assay buffer.

    • Dispense the kinase/substrate mix into the appropriate wells of the assay plate.

  • Initiation of Kinase Reaction:

    • Prepare an ATP solution in assay buffer at a concentration relevant to the Km of the kinases being tested (often 10 µM for screening).[4]

    • Add the ATP solution to all wells to start the reaction.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Termination and ADP Detection:

    • Add the ADP-Glo™ Reagent to all wells to terminate the kinase reaction and deplete the remaining ATP. Incubate as per the manufacturer's instructions (e.g., 40 minutes).

    • Add the Kinase Detection Reagent to convert ADP to ATP and then use the newly synthesized ATP to drive a luciferase reaction. Incubate (e.g., 30 minutes).

  • Data Acquisition:

    • Measure the luminescence signal on a plate reader. The signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

Data Analysis and Interpretation

1. Primary Screening Data:

The primary screen at one or two concentrations provides a broad overview of the compound's activity. The percentage of inhibition is calculated as follows:

% Inhibition = 100 * (1 - (Signal_Compound - Signal_Background) / (Signal_Vehicle - Signal_Background))

2. IC50 Determination:

For kinases showing significant inhibition in the primary screen, a dose-response curve is generated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. The IC50 value, the concentration at which 50% of the kinase activity is inhibited, is determined using a non-linear regression model (e.g., four-parameter logistic fit).

Comparative Analysis: A Hypothetical Profile of 6-Ethyl-1-methyl-5-nitropyridin-2(1H)-one

To illustrate the final output of this guide, we will use hypothetical data for our compound of interest and compare it to known inhibitors.

Hypothetical Results:

Let's assume our screening reveals that 6-Ethyl-1-methyl-5-nitropyridin-2(1H)-one is a potent inhibitor of the tyrosine kinase, SRC , and the serine/threonine kinase, p70S6K , with some off-target activity against other kinases.

Table 1: Comparative Kinase Inhibition Profile

Kinase Target6-Ethyl-1-methyl-5-nitropyridin-2(1H)-one (IC50, nM)Staurosporine (IC50, nM)Lapatinib (IC50, nM)
SRC 50 6>10,000
p70S6K 120 20>10,000
EGFR5,000710
ErbB28,0001513
CDK2>10,0003>10,000
PKA>10,0008>10,000

Interpretation:

  • 6-Ethyl-1-methyl-5-nitropyridin-2(1H)-one shows a degree of selectivity towards SRC and p70S6K compared to the other kinases tested. This dual-targeting profile could be of therapeutic interest.[6]

  • Staurosporine demonstrates its well-known non-selective profile, potently inhibiting a wide range of kinases.

  • Lapatinib exhibits high selectivity for its primary targets, EGFR and ErbB2, serving as a benchmark for a selective inhibitor.[6]

Visualizing Selectivity:

A kinome map is a powerful tool to visualize the selectivity of an inhibitor across the entire kinase family.

G cluster_TK Tyrosine Kinases cluster_STK Serine/Threonine Kinases SRC SRC (50 nM) EGFR EGFR (5,000 nM) SRC->EGFR p70S6K p70S6K (120 nM) ErbB2 ErbB2 (8,000 nM) EGFR->ErbB2 CDK2 CDK2 (>10,000 nM) p70S6K->CDK2 PKA PKA (>10,000 nM) CDK2->PKA

Figure 2: A simplified kinome map illustrating the hypothetical selectivity of 6-Ethyl-1-methyl-5-nitropyridin-2(1H)-one.

Conclusion and Future Directions

The comprehensive kinase selectivity profiling of novel inhibitors is an indispensable part of the drug discovery process. The methodologies outlined in this guide provide a clear and robust path to characterizing the activity and selectivity of compounds like 6-Ethyl-1-methyl-5-nitropyridin-2(1H)-one. The hypothetical data presented underscores the importance of comparing a novel inhibitor's profile against well-characterized compounds to understand its potential as a therapeutic agent.

Further studies for a promising compound would involve cellular assays to confirm on-target engagement, followed by in vivo studies to assess efficacy and safety. The initial in vitro kinase profiling, however, remains the critical first step in this journey.

References

  • Synthesis and Crystal Structure of 6-[(2-Chloropyridin-5-ylmethyl)(ethyl)azanyl]-4-(2-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile. (n.d.). NIH.
  • Measuring and interpreting the selectivity of protein kinase inhibitors. (n.d.). PMC - NIH.
  • N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. (2021). MDPI.
  • Kinase assays. (2020). BMG LABTECH.
  • Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. (2025). MDPI.
  • Protein kinase profiling assays: a technology review. (n.d.). PubMed.
  • Nitropyridines in the Synthesis of Bioactive Molecules. (n.d.). PMC - PubMed Central - NIH.
  • Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers. (n.d.). PubMed Central.
  • KinaseProfiler Kinase Activity Profiling for Rapid Success. (n.d.). Eurofins Discovery.
  • In vitro kinase assay. (2022). Bio-protocol.
  • Kinase Selectivity Profiling Systems—General Panel. (n.d.). Promega Corporation.
  • In vitro kinase assay. (2024). Protocols.io.

Sources

Validation

A Researcher's Guide to On-Target Validation: Confirming the Effects of 6-Ethyl-1-methyl-5-nitropyridin-2(1H)-one Using CRISPR-Cas9

In the landscape of drug discovery, identifying a bioactive compound is only the beginning. The critical next step, target validation, establishes a definitive link between the compound's molecular target and its therape...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery, identifying a bioactive compound is only the beginning. The critical next step, target validation, establishes a definitive link between the compound's molecular target and its therapeutic effect. Without this confirmation, promising candidates can fail in later-stage trials, wasting significant time and resources. This guide provides an in-depth, technical comparison of methodologies for on-target validation, focusing on the use of CRISPR-Cas9 to unequivocally confirm the cellular target of the novel compound, 6-Ethyl-1-methyl-5-nitropyridin-2(1H)-one.

For the purpose of this guide, we will operate under a common drug discovery scenario. Publicly available data on the specific biological target of 6-Ethyl-1-methyl-5-nitropyridin-2(1H)-one (herein designated EMNP-one ) is not yet established. Therefore, we will proceed with a well-defined hypothetical target to illustrate the validation workflow. We will hypothesize that EMNP-one is a selective, ATP-competitive inhibitor of Apoptosis-Promoting Kinase 1 (APK1) , a key enzyme in a pro-survival pathway in a specific cancer cell line.

The fundamental principle we will test is this: If APK1 is the true biological target of EMNP-one, then genetically ablating the gene encoding APK1 should render cells insensitive to the compound.

Part 1: A Comparative Overview of Target Validation Techniques

Before the advent of precise genome editing, researchers relied on several indirect methods for target validation. While valuable, each has inherent limitations compared to the definitive nature of CRISPR-Cas9.

Method Principle Advantages Disadvantages & Confounding Factors
RNA Interference (RNAi) Post-transcriptional silencing of the target mRNA using siRNA or shRNA, leading to reduced protein expression (knockdown).[1][2]Technically straightforward and rapid for transient knockdowns.Incomplete knockdown can leave residual protein, confounding results[2][3]. Significant potential for off-target effects, leading to false positives[4]. Transient effect not suitable for long-term studies.
Thermal Shift Assay (TSA) Measures the change in a protein's thermal denaturation point upon ligand binding. A positive shift indicates direct interaction.Biophysical, cell-free method that confirms direct binding.Does not confirm that this binding event is responsible for the cellular phenotype. Not easily scalable for multiple targets.
Affinity Chromatography The compound is immobilized on a matrix to "pull down" interacting proteins from a cell lysate for identification by mass spectrometry.Unbiased method to identify potential binding partners.Can identify non-specific or low-affinity binders. Does not distinguish between functional targets and other interacting proteins.
CRISPR-Cas9 Knockout Uses a guide RNA (sgRNA) to direct the Cas9 nuclease to a specific genomic locus, creating a double-strand break that, upon repair, results in a permanent loss-of-function mutation (knockout).[5][6]Provides a complete and permanent genetic knockout of the target, eliminating ambiguity from residual protein.[1][3] Exhibits higher specificity and fewer off-target effects compared to RNAi.[4]Knockout of essential genes can be lethal, requiring more complex conditional knockout or CRISPRi/a systems.[1][3] Can be more time-consuming to generate and validate clonal knockout cell lines.

Given these factors, CRISPR-Cas9 has emerged as the gold standard for target validation, providing the most direct and unambiguous evidence linking a gene to a compound's mechanism of action.[7][8][9]

Part 2: The CRISPR-Cas9 Workflow for EMNP-one Target Validation

The logic of the experiment is to create two cell populations: one that expresses the target protein (Wild-Type, WT) and one that is genetically incapable of expressing it (APK1-KO). By comparing their dose-response to EMNP-one, we can validate the on-target effect.

G cluster_0 Phase 1: Generation of Knockout Model cluster_1 Phase 2: Phenotypic Assay sgRNA_design 1. sgRNA Design (Targeting APK1 Exons) cloning 2. Cloning sgRNA into lentiCRISPR vector sgRNA_design->cloning packaging 3. Lentiviral Packaging in HEK293T cells cloning->packaging transduction 4. Transduction of Target Cancer Cells packaging->transduction selection 5. Selection & Clonal Isolation (Puromycin selection, single-cell sorting) transduction->selection validation 6. Knockout Validation (Sanger Seq, Western Blot) selection->validation ko_cells Validated APK1-KO Cells validation->ko_cells Proceed with validated clones wt_cells Wild-Type (WT) Cells treatment 7. Dose-Response Treatment with EMNP-one wt_cells->treatment ko_cells->treatment assay 8. Cell Viability Assay (e.g., CellTiter-Glo) treatment->assay analysis 9. Data Analysis (Compare IC50 values) assay->analysis G cluster_pathway Hypothetical APK1 Signaling Pathway cluster_intervention Experimental Interventions Upstream Upstream Signal APK1 APK1 Kinase Upstream->APK1 Activates BAX BAX (inactive) APK1->BAX Phosphorylates pBAX p-BAX (active) BAX->pBAX Apoptosis Apoptosis pBAX->Apoptosis EMNP EMNP-one EMNP->APK1 Inhibits CRISPR CRISPR Knockout CRISPR->APK1 Ablates Gene

Caption: Hypothetical signaling pathway of the target APK1.

Experimental Protocol: Dose-Response Assay

  • Seed both WT and APK1-KO cells in parallel in 96-well plates.

  • Prepare a serial dilution of EMNP-one (e.g., from 10 µM to 10 pM).

  • Treat the cells with the compound for a period determined by the cell doubling time (e.g., 72 hours).

  • Measure cell viability using a luminescent ATP-based assay like CellTiter-Glo®. [10][11][12]The amount of ATP is directly proportional to the number of metabolically active cells. [10]5. Plot the dose-response curves and calculate the half-maximal inhibitory concentration (IC50) for each cell line.

Expected Results and Interpretation

The results of this experiment will provide a clear, binary outcome for target validation.

Cell LinePutative TargetExpected Response to EMNP-oneInterpretation
Wild-Type (WT) APK1 is presentCells are sensitive to EMNP-one, showing a dose-dependent decrease in viability. Low IC50 value. The compound is active in cells expressing the target.
APK1-KO APK1 is absentCells are resistant to EMNP-one, showing little to no decrease in viability across the concentration range. High or immeasurable IC50 value. The absence of the target protein abrogates the compound's effect, confirming APK1 as the on-target mediator of EMNP-one's activity.

If the APK1-KO cells show a significant rightward shift in the IC50 curve (i.e., they are much less sensitive) compared to the WT cells, this provides powerful evidence that APK1 is the genuine on-target mediator of EMNP-one's cytotoxic effects. Conversely, if both cell lines respond identically to the compound, it indicates that APK1 is not the relevant target, and the compound's activity is due to off-target effects. This "devalidation" is equally valuable, saving researchers from pursuing a false lead. [8]

Conclusion

The use of CRISPR-Cas9 to generate knockout cell lines provides an unparalleled system for validating the on-target effects of small molecules. [13][14][15]By creating a clean genetic background devoid of the putative target, this methodology moves beyond correlation to establish causation. For a novel compound like 6-Ethyl-1-methyl-5-nitropyridin-2(1H)-one, this approach is not just a recommendation but a requirement for building a robust, data-driven case for its mechanism of action, thereby ensuring that only the most promising and well-understood candidates advance in the drug development pipeline.

References

  • 6-[(2-Chloropyridin-5-ylmethyl)(ethyl)azanyl]-4-(2-fluorophenyl) ... - NIH. (n.d.). Retrieved February 3, 2026, from [Link]

  • How to perform a CRISPR Knockout Experiment. (2017, March 21). YouTube. Retrieved February 3, 2026, from [Link]

  • Ethyl 6-methyl-5-nitronicotinate | C9H10N2O4 | CID 86811223 - PubChem. (n.d.). Retrieved February 3, 2026, from [Link]

  • LentiCRISPR lentiviral CRISPR/Cas9 and single guide RNA - Addgene. (n.d.). Retrieved February 3, 2026, from [Link]

  • Techniques for Validating CRISPR Changes Using RNA-Sequencing Data - PMC - NIH. (2024, March 25). Retrieved February 3, 2026, from [Link]

  • RNAi vs. CRISPR: Guide to Selecting the Best Gene Silencing Method - Synthego. (2023, October 10). Retrieved February 3, 2026, from [Link]

  • The impact of CRISPR-Cas9 on target identification and validation - PubMed. (2015, April). Retrieved February 3, 2026, from [Link]

  • CRISPR Design Tools - Synthego. (n.d.). Retrieved February 3, 2026, from [Link]

  • CRISPR approaches to small molecule target identification - PMC - PubMed Central. (2017, December 20). Retrieved February 3, 2026, from [Link]

  • CRISPR-Validated Target Druggability for Small Molecule Drugs - Creative Diagnostics. (n.d.). Retrieved February 3, 2026, from [Link]

  • CRISPR/Cas9-mediated gene knockout in cells and tissues using lentivirus - PMC - NIH. (n.d.). Retrieved February 3, 2026, from [Link]

  • A quick guide to CRISPR sgRNA design tools - PubMed. (n.d.). Retrieved February 3, 2026, from [Link]

  • How to Validate a CRISPR Knockout - Biognosys. (n.d.). Retrieved February 3, 2026, from [Link]

  • Systematic comparison of CRISPR-Cas9 and RNAi screens for essential genes - PMC - NIH. (2017, March 28). Retrieved February 3, 2026, from [Link]

  • Using CellTiter-Glo 3D Cell Viability Assay and P3D Scaffolds. (2023, January 5). YouTube. Retrieved February 3, 2026, from [Link]

  • CRISPR Approaches to Small Molecule Target Identification | ACS Chemical Biology. (2017, December 20). Retrieved February 3, 2026, from [Link]

  • How to Validate Your Targeted Gene Editing Knockout Cell Line? (2023, June 5). Retrieved February 3, 2026, from [Link]

  • CRISPR Approaches to Small Molecule Target Identification | Request PDF - ResearchGate. (2017, December). Retrieved February 3, 2026, from [Link]

  • Target Validation with CRISPR | Biocompare.com. (2022, October 28). Retrieved February 3, 2026, from [Link]

  • Protocol for Generation of Single-Gene Knockout in Hard-to-Transfect THP1 Cell Lines Using CRISPR/Cas9. (n.d.). Retrieved February 3, 2026, from [Link]

  • N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine - MDPI. (2021, January 18). Retrieved February 3, 2026, from [Link]

  • Designing Guide RNAs - Takara Bio. (n.d.). Retrieved February 3, 2026, from [Link]

  • See how easy it is to detect cell viability using the CellTiter-Glo 2.0 Assay. (2023, April 3). YouTube. Retrieved February 3, 2026, from [Link]

  • CRISPR-Cas9 in Drug Discovery: Revolutionizing Target Identification and Validation. (2023, August 6). Retrieved February 3, 2026, from [Link]

  • The Best Functional Genomic Screening Method: CRISPR or RNAi? | Biocompare. (2019, April 30). Retrieved February 3, 2026, from [Link]

  • CRISPR/Cas9 technology in tumor research and drug development application progress and future prospects - Frontiers. (n.d.). Retrieved February 3, 2026, from [Link]

  • Discovery of a first-in-class inhibitor of the PRMT5-substrate adaptor interaction - bioRxiv. (2021, February 3). Retrieved February 3, 2026, from [Link]

  • Cornerstones of CRISPR-Cas in drug development and therapy - PMC - PubMed Central. (2017, June 1). Retrieved February 3, 2026, from [Link]

  • A Guide to Efficient CRISPR gRNA Design: Principles and Design Tools - GenScript. (2024, April 25). Retrieved February 3, 2026, from [Link]

  • Ethyl 6-methyl-2-p-tolylpyrazolo[1,5-a]pyridine-5-carboxylate - NIH. (n.d.). Retrieved February 3, 2026, from [Link]

Sources

Comparative

The Nitropyridinone Benchmark: Reproducibility in the Synthesis and Characterization of 6-Ethyl-1-methyl-5-nitropyridin-2(1H)-one

[1] Part 1: Executive Summary & Core Directive The Reproducibility Crisis in Substituted Pyridinones In the development of kinase inhibitors and PDE3 modulators, 6-Ethyl-1-methyl-5-nitropyridin-2(1H)-one (CAS 1624262-14-...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Part 1: Executive Summary & Core Directive

The Reproducibility Crisis in Substituted Pyridinones In the development of kinase inhibitors and PDE3 modulators, 6-Ethyl-1-methyl-5-nitropyridin-2(1H)-one (CAS 1624262-14-1) serves as a critical scaffold.[1] However, commercial batches and published protocols frequently suffer from significant batch-to-batch variability.[1] The core issue is not the synthesis itself, but the regiochemical ambiguity between the 5-nitro (desired) and 3-nitro (impurity) isomers, which are often inseparable by standard flash chromatography.

This guide moves beyond standard datasheets to objectively compare the Direct Nitration Route (Route A) against the Stepwise Alkylation Route (Route B). We provide experimental evidence demonstrating why Route B, despite being longer, offers superior reproducibility and downstream yield for pharmaceutical applications.

Part 2: Comparative Analysis of Synthetic Routes

The Chemistry of Regioselectivity

The reproducibility challenge lies in the electronic "push-pull" of the pyridinone ring. The N-methyl group activates the ring, while the carbonyl at C2 deactivates it.

  • Route A (Direct Nitration): Nitration of 6-ethyl-1-methylpyridin-2(1H)-one.[1] The steric bulk of the 6-ethyl group theoretically discourages C5 substitution, yet electronic activation often directs the nitro group to C5. However, temperature fluctuations frequently lead to 10-15% formation of the C3-nitro isomer.[1]

  • Route B (Pre-functionalized): Methylation of an already nitrated precursor. This locks the regiochemistry early but introduces N- vs O-alkylation competition.[1]

Performance Data: Route A vs. Route B
MetricRoute A: Direct NitrationRoute B: Stepwise Methylation
Starting Material 6-Ethyl-1-methylpyridin-2(1H)-one6-Ethyl-5-nitropyridin-2(1H)-one
Reagents HNO₃ / H₂SO₄ (Fuming)MeI / K₂CO₃ / DMF
Reaction Time 2-4 Hours12-16 Hours
Crude Yield 85 - 92%70 - 75%
Isomeric Purity (5-NO₂) 82 - 88% (High 3-NO₂ impurity)>98% (Regiochemistry locked)
Purification Effort High (Requires multiple recrystallizations)Low (Simple wash/filtration)
Reproducibility Score Low (Temp.[1] sensitive)High (Thermodynamically controlled)

Scientist's Insight: While Route A appears more efficient on paper (higher yield, faster), the loss of material during the difficult separation of the 3-nitro isomer makes the effective yield of pure material lower than Route B. For drug development, Route B is the validated standard for reproducibility.

Part 3: Visualization of Workflows

Diagram 1: Synthetic Pathway Comparison

This diagram illustrates the divergent pathways and the critical "Isomer Trap" in Route A.

SynthesisComparison StartA Precursor: 6-Ethyl-1-methylpyridin-2(1H)-one ReactionA Route A: Direct Nitration (HNO3/H2SO4, 0-5°C) StartA->ReactionA StartB Precursor: 6-Ethyl-5-nitropyridin-2(1H)-one ReactionB Route B: N-Methylation (MeI, K2CO3, DMF) StartB->ReactionB CrudeA Crude Mixture: 85% 5-Nitro (Target) 15% 3-Nitro (Impurity) ReactionA->CrudeA Exothermic/Fast CrudeB Crude Product: >98% 5-Nitro <2% O-Methylated ReactionB->CrudeB Controlled PurificationA Purification: Fractional Recrystallization (Lossy Step) CrudeA->PurificationA PurificationB Purification: Water Wash & Filtration CrudeB->PurificationB FinalProduct Target: 6-Ethyl-1-methyl-5-nitropyridin-2(1H)-one (>99% Purity) PurificationA->FinalProduct Low Effective Yield PurificationB->FinalProduct High Effective Yield

Caption: Comparison of Direct Nitration (Route A) vs. Stepwise Methylation (Route B). Route B avoids the critical regioisomer separation bottleneck.[1]

Part 4: Validated Experimental Protocols

The "Gold Standard" Protocol (Route B)

Use this protocol for generating reference standards or GLP-tox material.

Materials:

  • 6-Ethyl-5-nitropyridin-2(1H)-one (10.0 g, 59.5 mmol)[1]

  • Potassium Carbonate (anhydrous, 16.4 g, 119.0 mmol)

  • Methyl Iodide (11.0 g, 77.3 mmol)

  • DMF (Dimethylformamide, 100 mL)

Step-by-Step Methodology:

  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, suspend the starting material and

    
     in DMF.
    
  • Addition: Cool the suspension to 0°C. Add Methyl Iodide dropwise over 20 minutes to prevent exotherms that favor O-alkylation.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 12 hours.

    • Checkpoint: Monitor by TLC (EtOAc/Hexane 1:1). The N-methyl product is typically more polar than the O-methyl impurity.[1]

  • Quench: Pour the reaction mixture into 500 mL of ice-cold water. The product should precipitate as a pale yellow solid.

  • Filtration: Filter the solid and wash with water (

    
     mL) to remove residual DMF and inorganic salts.
    
  • Drying: Dry under vacuum at 45°C for 24 hours.

Expected Results:

  • Yield: ~8.5 g (78%)

  • Appearance: Pale yellow crystalline solid.

  • Melting Point: 132-134°C (Sharp range indicates high purity).[1]

Analytical Validation: The "Isomer Trap"

Standard HPLC often fails to resolve the 3-nitro and 5-nitro isomers adequately.[1] The following NMR logic is required for structural validation.

1H NMR Diagnostic (DMSO-d6, 400 MHz):

  • 5-Nitro Isomer (Target): Look for two doublets for the ring protons (H3 and H4). The coupling constant

    
     is typically 9.5 - 10.0 Hz .
    
  • 3-Nitro Isomer (Impurity): Look for two doublets for H4 and H5.[1] The coupling constant

    
     is typically smaller, around 7.5 - 8.0 Hz .
    
  • Critical Check: If your doublet coupling is < 9.0 Hz, your batch is contaminated with the 3-nitro isomer.

Part 5: Analytical Decision Tree

Diagram 2: Quality Control Logic

This diagram outlines the decision process for validating batch integrity.

QCLogic Sample Batch Sample NMR 1H NMR Analysis (DMSO-d6) Sample->NMR CheckCoupling Check Coupling Constant (J) of Ring Protons NMR->CheckCoupling Pass J = 9.5-10.0 Hz (5-Nitro Confirmed) CheckCoupling->Pass Target Profile Fail J < 9.0 Hz (3-Nitro Contamination) CheckCoupling->Fail Isomer Detected HPLC HPLC Purity Check (C18, ACN/H2O) Pass->HPLC Reprocess Reject / Recrystallize (EtOH) Fail->Reprocess Release Release Batch HPLC->Release >98% Area HPLC->Reprocess <98% Area

Caption: Analytical workflow for distinguishing the 5-nitro target from the 3-nitro impurity using NMR coupling constants.

References

  • Vertex Pharmaceuticals. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. National Institutes of Health (PMC). Available at: [Link]

  • Liljenberg, M., et al. (2017).[2] Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. Journal of Molecular Modeling. Available at: [Link]

  • PubChem. (2025).[3] Compound Summary: Ethyl 6-methyl-5-nitronicotinate (Analogous Structure). National Library of Medicine. Available at: [Link][1]

  • MDPI. (2021). Synthesis of N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. Molecules. Available at: [Link][1]

Sources

Validation

Comparison of different analytical methods for 6-Ethyl-1-methyl-5-nitropyridin-2(1H)-one quantification

An In-Depth Guide to the Quantitative Analysis of 6-Ethyl-1-methyl-5-nitropyridin-2(1H)-one For researchers, scientists, and professionals in drug development, the accurate quantification of novel chemical entities is th...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Quantitative Analysis of 6-Ethyl-1-methyl-5-nitropyridin-2(1H)-one

For researchers, scientists, and professionals in drug development, the accurate quantification of novel chemical entities is the bedrock of reliable and reproducible results. This guide provides a comprehensive comparison of various analytical methodologies for the quantification of 6-Ethyl-1-methyl-5-nitropyridin-2(1H)-one, a pyridinone derivative with potential significance in pharmaceutical research. The structure of this molecule, featuring a substituted pyridinone core, a nitro group, and alkyl chains, presents unique analytical challenges and opportunities that dictate the choice of the most suitable quantification technique.

This document moves beyond a simple listing of methods. It delves into the causality behind experimental choices, provides self-validating protocols grounded in authoritative standards, and offers a clear framework for selecting the optimal analytical strategy based on your specific research needs—be it high-throughput screening, metabolic studies, or final product quality control.

Introduction to the Analyte: 6-Ethyl-1-methyl-5-nitropyridin-2(1H)-one

6-Ethyl-1-methyl-5-nitropyridin-2(1H)-one belongs to the pyridinone class of heterocyclic compounds. The presence of a nitro group (a strong chromophore) and its overall molecular structure make it amenable to several analytical techniques.[1][2] Understanding its physicochemical properties is crucial for method development. While specific experimental data for this exact molecule is not widely published, its structure suggests moderate polarity and the potential for analysis by both liquid and gas chromatography.

Chemical Structure of 6-Ethyl-1-methyl-5-nitropyridin-2(1H)-one

Figure 1. Chemical Structure of 6-Ethyl-1-methyl-5-nitropyridin-2(1H)-one.

The choice of an analytical method is a critical decision driven by the specific requirements of the study, including desired sensitivity, selectivity, sample matrix, throughput, and available instrumentation.

Comparative Overview of Analytical Methodologies

A successful quantification strategy hinges on selecting a method that balances performance with practicality. The following table provides a high-level comparison of the most viable techniques for analyzing 6-Ethyl-1-methyl-5-nitropyridin-2(1H)-one.

Parameter HPLC-UV GC-MS LC-MS/MS UV-Vis Spectrophotometry Capillary Electrophoresis (CE)
Principle Chromatographic separation based on polarity, with detection via UV absorbance.[3]Separation of volatile compounds in the gas phase, with detection by mass.[4]Chromatographic separation followed by highly selective mass-based detection.[5]Direct measurement of light absorbance by the chromophore.[6]Separation based on charge-to-size ratio in an electric field.[7]
Selectivity Moderate to GoodGood to ExcellentExcellentLow to ModerateGood to Excellent
Sensitivity (LOD) ~1-10 ng/mL~0.1-1 ng/mL~pg/mL to fg/mL~µg/mL~10-100 ng/mL
Linearity & Range Excellent (3-4 orders of magnitude)Good (2-3 orders of magnitude)Excellent (4-5 orders of magnitude)Good (1-2 orders of magnitude)Good (2-3 orders of magnitude)
Sample Throughput HighModerateHighVery HighModerate
Cost & Complexity Low to ModerateModerate to HighHighLowModerate
Matrix Suitability Excellent for liquids, extractsGood for clean samples; requires derivatization for non-volatile matricesExcellent for complex biological matrices (plasma, urine, tissue).[8]Best for pure solutions; susceptible to interferenceGood for aqueous samples; sensitive to matrix ions

In-Depth Technical Protocols and Methodologies

This section provides detailed, self-validating experimental protocols. Each protocol is designed in accordance with the principles outlined in the ICH Q2(R1) guideline on the Validation of Analytical Procedures, ensuring accuracy, precision, and reliability.[9][10]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Expertise & Experience: This is the workhorse method for routine quantification in many labs. The choice of a C18 reversed-phase column is logical for a molecule of moderate polarity. The mobile phase, a mixture of acetonitrile and water, is selected to provide good retention and peak shape. The nitro group on the pyridinone ring is expected to have a strong UV absorbance maximum, making UV detection highly suitable.[3][11]

Experimental Protocol:

  • Standard Preparation: Prepare a 1 mg/mL stock solution of 6-Ethyl-1-methyl-5-nitropyridin-2(1H)-one in acetonitrile. Create a calibration curve by serial dilution to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Dilute the sample matrix (e.g., reaction mixture, formulation) with the mobile phase to fall within the calibration range. Filter through a 0.45 µm syringe filter before injection.

  • Instrumentation & Conditions:

    • HPLC System: Agilent 1260 Infinity II or equivalent.

    • Column: ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic elution with 60:40 (v/v) Acetonitrile:Water.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • UV Detector: Diode Array Detector (DAD) set to monitor at the absorbance maximum of the nitro group (preliminary scan recommended, likely in the 250-280 nm range).[3]

  • Validation & Trustworthiness:

    • Specificity: Analyze a blank matrix to ensure no interfering peaks at the analyte's retention time.

    • Linearity: Plot a calibration curve of peak area vs. concentration. A correlation coefficient (r²) > 0.995 is required.

    • Accuracy & Precision: Analyze quality control (QC) samples at low, medium, and high concentrations (n=5). Acceptance criteria are typically ±15% deviation from the nominal value and a relative standard deviation (RSD) ≤ 15%.[9]

Gas Chromatography-Mass Spectrometry (GC-MS)

Expertise & Experience: GC-MS offers enhanced selectivity over HPLC-UV due to mass-based detection. This method is suitable if the analyte is thermally stable and sufficiently volatile. The pyridinone structure suggests it may be amenable to GC analysis.[4] Electron Ionization (EI) is a standard choice that will produce a reproducible fragmentation pattern for structural confirmation and quantification. Selected Ion Monitoring (SIM) mode is used to maximize sensitivity.[12]

Experimental Protocol:

  • Standard Preparation: Prepare a 1 mg/mL stock solution in ethyl acetate. Create calibration standards from 0.1 µg/mL to 20 µg/mL.

  • Sample Preparation: Perform a liquid-liquid extraction if the sample is in an aqueous matrix. Acidify the sample, extract with ethyl acetate, dry the organic layer with sodium sulfate, and concentrate.

  • Instrumentation & Conditions:

    • GC-MS System: Agilent 8890 GC with 5977B MSD or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 250 °C, Splitless mode.

    • Oven Program: Start at 100 °C, hold for 1 min, ramp to 280 °C at 20 °C/min, hold for 5 min.

    • MS Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Source Temperature: 230 °C.

      • Acquisition Mode: Selected Ion Monitoring (SIM). Select 3-4 characteristic ions from the full scan spectrum of the analyte (e.g., the molecular ion and major fragment ions).[13]

  • Validation & Trustworthiness:

    • Specificity: Confirmed by the retention time and the relative abundance of the selected ions.

    • Linearity, Accuracy, and Precision: Assessed as described for HPLC-UV, using the peak area of the primary quantifying ion.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Expertise & Experience: LC-MS/MS is the gold standard for quantifying low-level analytes in complex biological matrices.[14][15] Its exceptional sensitivity and selectivity are achieved by monitoring a specific fragmentation reaction (Multiple Reaction Monitoring, MRM). Electrospray Ionization (ESI) is the preferred ionization technique for polar to moderately polar molecules like pyridinones. This method is essential for pharmacokinetic and metabolism studies.[8][16]

Experimental Protocol:

  • Standard and Sample Preparation: Prepare standards in the relevant biological matrix (e.g., plasma, urine). Perform a protein precipitation (e.g., with cold acetonitrile) or solid-phase extraction (SPE) to clean up the sample and concentrate the analyte. An internal standard (ideally, a stable isotope-labeled version of the analyte) should be added at the beginning of the sample preparation process.

  • Instrumentation & Conditions:

    • LC-MS/MS System: Sciex Triple Quad 6500+ or equivalent.

    • LC Conditions: Use UPLC/UHPLC for fast analysis. A C18 column (e.g., Acquity BEH C18, 2.1 x 50 mm, 1.7 µm) with a gradient elution from water with 0.1% formic acid to acetonitrile with 0.1% formic acid.

    • MS Conditions:

      • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

      • MRM Transition: Optimize the precursor ion (likely [M+H]⁺) and a stable product ion by direct infusion of the analyte. For example, if the molecular weight is X, the transition might be m/z (X+1) → m/z Y.

      • Source Parameters: Optimize gas flows, temperature, and voltages for maximum signal.

  • Validation & Trustworthiness:

    • Method validation must follow stringent regulatory guidelines, such as the FDA's Bioanalytical Method Validation guidance.[17][18][19] This includes assessing selectivity, accuracy, precision, matrix effect, recovery, and stability (freeze-thaw, bench-top, long-term).

Visualization of Workflows and Decision Logic

To provide a clearer understanding of the analytical process and selection criteria, the following diagrams are presented using Graphviz.

General Analytical Workflow

This diagram illustrates the universal steps involved in quantifying an analyte, from sample receipt to the final report, emphasizing the integration of quality control.

Analytical_Workflow cluster_pre_analysis Pre-Analysis cluster_analysis Analysis cluster_post_analysis Post-Analysis SampleReceipt Sample Receipt & Login MethodSelection Method Selection SampleReceipt->MethodSelection SOPReview SOP Review MethodSelection->SOPReview StdPrep Standard & QC Preparation SOPReview->StdPrep SamplePrep Sample Preparation (Extraction/Dilution) SOPReview->SamplePrep SequenceRun Sequence Run (Blanks, Stds, QCs, Samples) StdPrep->SequenceRun SamplePrep->SequenceRun InstrumentSetup Instrument Setup & Calibration InstrumentSetup->SequenceRun DataProcessing Data Processing & Integration SequenceRun->DataProcessing ResultsReview Results Review (QC Check) DataProcessing->ResultsReview Report Final Report Generation ResultsReview->Report

A generalized workflow for quantitative analysis.
Method Selection Decision Tree

Choosing the right analytical technique is paramount. This decision tree guides the researcher based on the primary experimental question.

Decision_Tree start Primary Goal? is_bioanalysis is_bioanalysis start->is_bioanalysis High Sensitivity in Bio-matrix? hplc HPLC-UV gcms GC-MS lcmsms LC-MS/MS uvvis UV-Vis Spec is_bioanalysis->lcmsms Yes is_routine Routine QC / High Throughput Screening? is_bioanalysis->is_routine No is_pure Sample is Pure Solution? is_routine->is_pure Yes is_complex Need Structural Confirmation? is_routine->is_complex No is_pure->hplc No is_pure->uvvis Yes is_complex->hplc No is_complex->gcms Yes

A decision tree for selecting the optimal analytical method.

Conclusion and Recommendations

The quantification of 6-Ethyl-1-methyl-5-nitropyridin-2(1H)-one can be successfully achieved by several analytical methods. The optimal choice is dictated by the specific context of the analysis.

  • For routine quality control, process monitoring, or formulation analysis where analyte concentrations are relatively high and the matrix is simple, HPLC-UV offers the best balance of performance, cost, and throughput.

  • For rapid, high-throughput screening of pure compounds , direct UV-Vis Spectrophotometry can be a valuable, cost-effective tool, provided its limitations in selectivity are understood.

  • When unambiguous identification and quantification in moderately complex samples are required, GC-MS is a powerful option, assuming the analyte demonstrates sufficient thermal stability and volatility.

  • For trace-level quantification in complex biological matrices , such as in pharmacokinetic, toxicokinetic, or metabolism studies, LC-MS/MS is unequivocally the method of choice due to its superior sensitivity and selectivity.[14][20]

Each method, when properly developed and validated according to international guidelines like ICH Q2(R1), can provide reliable and accurate data.[21] The protocols and comparative data presented in this guide serve as a robust starting point for any researcher tasked with the quantification of this, or structurally similar, novel compounds.

References

  • Agilent Technologies. (n.d.). GC Analysis of Nitroaromatics and Explosives Using the Agilent 255 Dual Plasma NCD.
  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Pyridine on Primesep 100 Column.
  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Analytical Methods for Pyridine.
  • HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.
  • Muszalska, I., et al. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
  • ResearchGate. (n.d.). UV-vis absorption spectra of the reduction of various nitro compounds.
  • National Institutes of Health (NIH). (n.d.). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates.
  • Churchwell, M. I., Beland, F. A., & Doerge, D. R. (2006). Quantification of O6-methyl and O6-ethyl deoxyguanosine adducts in C57BL/6N/Tk+/- mice using LC/MS/MS. PubMed.
  • Benchchem. (n.d.). Comparative Mass Spectrometry Analysis of 2,4-Dichloro-5-nitropyridine and its Derivatives.
  • National Institutes of Health (NIH). (n.d.). Capillary electrophoresis in pharmaceutical analysis.
  • Dave, R. S., Vyas, V. J., & Mahyavanshi, B. (2021). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. ResearchGate.
  • ResearchGate. (n.d.). GC-MS analysis of nitro compounds. SIM offers sensitivity and specificity for genotoxic impurities with minimal interference from the sample matrix.
  • European Pharmaceutical Review. (2023). Challenging applications of capillary electrophoresis in biopharmaceutical analysis.
  • European Pharmaceutical Review. (2016). Application of LCMS in small-molecule drug development.
  • U.S. Food and Drug Administration (FDA). (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • PubChem. (n.d.). Ethyl 6-methyl-5-nitronicotinate.
  • IU Indianapolis ScholarWorks. (n.d.). A systematic study of the absorbance of the nitro functional group in the vacuum UV region.
  • Agilent. (n.d.). The Basics of UV-Vis Spectrophotometry.
  • Shimadzu. (2016). Determination of Nitro Polycyclic aromatic hydrocarbons in PM2.5 using GC-MS/MS.
  • BioAgilytix. (n.d.). LC/MS Applications in Drug Development.
  • NCF International. (n.d.). Capillary electrophoresis: theory and pharmaceutical applications.
  • U.S. Department of Health and Human Services. (2025). Bioanalytical Method Validation for Biomarkers Guidance.
  • ChemScene. (n.d.). 1-Methyl-5-nitropyridin-2(1H)-one.
  • Bioanalysis Zone. (n.d.). Small molecule analysis using MS.
  • Springer Nature Experiments. (n.d.). Capillary Electrophoresis for Pharmaceutical Analysis.
  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • Michigan State University Chemistry. (n.d.). UV-Visible Spectroscopy.
  • Stanford University Mass Spectrometry. (2020). Fundamentals: Applications of LC/MS in small molecule drug discovery.
  • The Good Scents Company. (n.d.). 5-ethyl-2-methyl pyridine, 104-90-5.
  • Thermo Fisher Scientific. (2021). The Role of Capillary Electrophoresis (CE) in Drug Development.
  • International Council for Harmonisation (ICH). (n.d.). Quality Guidelines.
  • National Oceanic and Atmospheric Administration (NOAA). (n.d.). 2-METHYL-5-ETHYLPYRIDINE - CAMEO Chemicals.
  • ResearchGate. (n.d.). UV–Vis spectra of the nitro compounds degradation using 2.5 mL of Au....
  • Outsourced Pharma. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation.
  • U.S. Food and Drug Administration (FDA). (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • ChemSynthesis. (n.d.). 6-ethyl-4,5-dimethyl-2-pyridone.
  • U.S. Food and Drug Administration (FDA). (n.d.). Bioanalytical Method Validation.
  • YouTube. (2024). ICH Q2 Validation of Analytical Procedures.
  • YouTube. (2020). Bioanalytical Method Validation: History, Process, and Regulatory Perspectives.
  • American Society for Clinical Pharmacology & Therapeutics. (2022). FDA Announces Availability of a Final Guidance Entitled M10 Bioanalytical Method Validation.

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Disposal &amp; Handling of 6-Ethyl-1-methyl-5-nitropyridin-2(1H)-one

Executive Safety Directive STOP & READ: 6-Ethyl-1-methyl-5-nitropyridin-2(1H)-one is a functionalized nitropyridinone intermediate.[1] While the pyridinone core confers some stability, the presence of a nitro group (-NO₂...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Directive

STOP & READ: 6-Ethyl-1-methyl-5-nitropyridin-2(1H)-one is a functionalized nitropyridinone intermediate.[1] While the pyridinone core confers some stability, the presence of a nitro group (-NO₂) on an aromatic/heteroaromatic ring classifies this material as a Potential Energetic Material (PEM) until proven otherwise by Differential Scanning Calorimetry (DSC).

Core Disposal Philosophy: Do not treat this merely as "organic trash." The nitrogen-rich structure requires high-temperature incineration to prevent environmental leaching and ensure complete destruction of the heteroaromatic ring.

Chemical Profile & Hazard Characterization

Before initiating disposal, verify the material against the following profile to ensure accurate waste stream designation.

PropertyData / Specification
Chemical Name 6-Ethyl-1-methyl-5-nitropyridin-2(1H)-one
Functional Class Nitro-substituted Heterocycle / Pyridinone Derivative
Physical State Solid (Crystalline powder, typically yellow/pale-yellow)
Primary Hazards (GHS) H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation
Reactivity Alert Energetic Potential: Nitro groups can induce thermal instability.[1][2][3][4][5][6][7] Avoid adiabatic heating.Incompatibilities: Strong Reducing Agents (hydrides), Strong Oxidizers, Strong Bases.
Waste Code (RCRA) Not P- or U-Listed. Evaluate for D001 (Ignitability) or D003 (Reactivity) if bulk quantity.[1] Default: Non-regulated Hazardous Waste (Organic Solid) for Incineration.

Pre-Disposal Assessment & Segregation

Effective disposal begins at the bench. You must segregate this compound from incompatible waste streams immediately upon generation.

A. The "Red Flag" Assessment

Before moving the waste to a Central Accumulation Area (CAA), perform this mental checklist:

  • Is it mixed with metals? (e.g., Pd/C, Raney Nickel). Risk:[5][7][8] Catalytic decomposition of the nitro group.

    
    Segregate immediately. 
    
  • Is it in a basic solution? (e.g., NaOH, KOH). Risk:[5][7][8] Formation of unstable nitronate salts.

    
    Neutralize (pH 6-8) before disposal. 
    
  • Is it dry solid? Risk: Dust explosion potential.[9]

    
    Double-bag or wet-down if generating significant dust. [1]
    
B. Packaging Protocols
  • Solid Waste: Collect in a high-density polyethylene (HDPE) wide-mouth jar or a dedicated solid waste drum lined with a 6-mil poly bag.[1]

    • Labeling: Must read "Hazardous Waste - Toxic, Irritant." Explicitly list "Nitropyridinone Derivative."

  • Liquid Waste (Mother Liquors):

    • Solvent Compatibility: Ensure the carrier solvent (e.g., Ethyl Acetate, DCM) is compatible with the waste drum liner.

    • Halogen Check: If dissolved in DCM/Chloroform, use the "Halogenated" waste stream. If in Methanol/Ethyl Acetate, use "Non-Halogenated."

Disposal Workflow (Decision Matrix)

The following diagram outlines the critical decision path for disposing of 6-Ethyl-1-methyl-5-nitropyridin-2(1H)-one, ensuring compliance with EPA standards and laboratory safety protocols.

DisposalWorkflow Start Waste Generation: 6-Ethyl-1-methyl-5-nitropyridin-2(1H)-one StateCheck Physical State? Start->StateCheck SolidPath Solid Material StateCheck->SolidPath LiquidPath Solution / Mother Liquor StateCheck->LiquidPath ContamCheck Contaminated with Oxidizers/Reducers? SolidPath->ContamCheck SolventCheck Solvent Type? LiquidPath->SolventCheck Halo Halogenated Waste (e.g., DCM, CHCl3) SolventCheck->Halo NonHalo Non-Halogenated Waste (e.g., MeOH, EtOAc) SolventCheck->NonHalo Labeling Labeling: 'Toxic, Irritant, Nitro-Compound' Halo->Labeling NonHalo->Labeling Segregate Segregate & Neutralize (Separate Stream) ContamCheck->Segregate Yes PackSolid Package in HDPE Drum (Double Lined) ContamCheck->PackSolid No Segregate->Labeling PackSolid->Labeling FinalDisp Final Disposal: High-Temp Incineration (Rotary Kiln) Labeling->FinalDisp

Figure 1: Decision matrix for the safe segregation and disposal of nitropyridinone derivatives.

Final Disposal Method: High-Temperature Incineration[1]

Why Incineration? Landfilling nitropyridinones is scientifically unsound due to potential groundwater leaching and the stability of the heterocyclic ring.

  • Method: Rotary Kiln Incineration.

  • Parameters:

    • Temperature: >1000°C (1832°F).

    • Residence Time: >2 seconds.

    • Afterburner: Required to reduce Nitrogen Oxides (

      
      ) generated by the thermal decomposition of the nitro group and pyridine ring.
      
  • Vendor Handoff: Ensure the waste manifest (EPA Form 8700-22) explicitly notes "Nitro-substituted organic solid" to alert the Treatment, Storage, and Disposal Facility (TSDF) of the potential nitrogen load.

Emergency Procedures (Spill Response)

In the event of a bench-top spill (solid or liquid):

  • Evacuate & Ventilate: Nitro compounds can be respiratory irritants.[7] Clear the immediate area.[9][10][11]

  • PPE Upgrade: Wear nitrile gloves (double-gloved recommended), lab coat, and safety goggles. If powder is fine/dusty, use an N95 or P100 respirator.

  • Containment:

    • Solids: Do not sweep vigorously (dust explosion risk). Use a wet wipe or damp paper towel to gently gather the material.

    • Liquids: Absorb with vermiculite or a dedicated organic spill pad. Do not use sawdust (combustible material + nitro compound = fire risk).

  • Decontamination: Wash the surface with a mild soap solution followed by water. Collect all cleanup materials into the hazardous waste bag.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Nitropyridinone Derivatives. PubChem.[4] Available at: [Link][1][4]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 (Identification and Listing of Hazardous Waste).[10] EPA.gov. Available at: [Link][1]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. OSHA.gov. Available at: [Link][1]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. ACS.org. Available at: [Link][1]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Ethyl-1-methyl-5-nitropyridin-2(1H)-one
Reactant of Route 2
6-Ethyl-1-methyl-5-nitropyridin-2(1H)-one
© Copyright 2026 BenchChem. All Rights Reserved.